(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester
Description
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Properties
Molecular Formula |
C27H25NO4 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
benzyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoate |
InChI |
InChI=1S/C27H25NO4/c1-2-10-25(26(29)31-17-19-11-4-3-5-12-19)28-27(30)32-18-24-22-15-8-6-13-20(22)21-14-7-9-16-23(21)24/h2-9,11-16,24-25H,1,10,17-18H2,(H,28,30)/t25-/m0/s1 |
InChI Key |
NTOCLTIRCOQHPW-VWLOTQADSA-N |
Isomeric SMILES |
C=CC[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C=CCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester
CAS Number: 477578-53-3
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester, a key building block in modern peptide synthesis and drug discovery. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's physicochemical properties, synthesis, and applications, with a focus on the causal reasoning behind experimental methodologies.
Introduction: Strategic Importance in Peptide Synthesis
(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester, also known as Fmoc-L-allylglycine benzyl ester, is a non-proteinogenic amino acid derivative of significant interest in peptide chemistry. Its unique trifunctional nature, featuring a temporary N-terminal Fmoc protecting group, a semi-permanent C-terminal benzyl ester, and a reactive allyl side chain, allows for a high degree of versatility in the construction of complex peptide architectures.
The strategic incorporation of this building block enables researchers to move beyond linear peptide sequences, facilitating the synthesis of cyclic peptides, stapled peptides, and other modified structures with enhanced biological activity and stability. The orthogonality of the protecting groups is central to its utility, permitting selective deprotection and modification at different stages of the synthesis.[1][2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester is crucial for its effective handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 477578-53-3 | |
| Molecular Formula | C28H27NO4 | Derived |
| Molecular Weight | 441.52 g/mol | Derived |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in common organic solvents such as DMF, DCM, and THF | General knowledge of Fmoc-amino acid esters |
| Storage | For long-term storage, it is recommended to store the compound tightly sealed at 2-8°C to prevent degradation.[3] | Yanfen Biotech |
Synthesis of (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester
Generalized Synthesis Protocol
This protocol is based on standard esterification procedures for N-protected amino acids.
Objective: To synthesize (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester from Fmoc-L-allylglycine and benzyl alcohol.
Materials:
-
Fmoc-L-allylglycine
-
Benzyl alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
0.1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Fmoc-L-allylglycine (1 equivalent) in anhydrous DCM or THF.
-
Add benzyl alcohol (1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM or THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester.[4]
Causality Behind Experimental Choices:
-
DCC/DMAP: This combination is a highly effective coupling system for ester formation. DCC activates the carboxylic acid, while DMAP acts as a nucleophilic catalyst, accelerating the reaction.
-
Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the activated carboxylic acid intermediate and to maximize the yield of the desired ester.
-
Aqueous Workup: The series of washes with acidic, basic, and neutral aqueous solutions effectively removes unreacted starting materials, DMAP, and any remaining water-soluble byproducts.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its unique structure allows for a three-dimensional orthogonal protection strategy.
Orthogonal Protection Strategy
The three key functional groups of the molecule can be selectively deprotected under distinct conditions:
-
Fmoc Group (N-terminus): Removed by treatment with a mild base, typically a 20% solution of piperidine in DMF.[5] This allows for the stepwise elongation of the peptide chain.
-
Benzyl Ester (C-terminus): Cleaved under strong acidic conditions (e.g., HF or TFMSA) or by catalytic hydrogenolysis. This semi-permanent protecting group remains intact during the Fmoc deprotection cycles.[6]
-
Allyl Group (Side Chain): Stable to both the basic conditions of Fmoc removal and the strong acidic conditions of final cleavage. It can be selectively removed using palladium(0) catalysis, enabling on-resin modifications.[1]
Caption: Orthogonal deprotection strategies for (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester.
Experimental Protocols in SPPS
Objective: To couple (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free amine
-
(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU, or HCTU; 3-5 equivalents)
-
Base (e.g., DIPEA or NMM; 6-10 equivalents)
-
Anhydrous DMF
Procedure:
-
Swell the resin-bound peptide in DMF for 30-60 minutes.
-
In a separate vessel, dissolve (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester and the coupling reagent in DMF.
-
Add the base to the amino acid solution to pre-activate the carboxylic acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative Kaiser test (yellow beads) indicates a complete reaction.
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[3]
Objective: To remove the Fmoc group from the N-terminus of the newly coupled amino acid.
Materials:
-
Resin-bound peptide with a terminal Fmoc group
-
20% (v/v) piperidine in DMF
Procedure:
-
Wash the resin-bound peptide with DMF (3 times).
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature. For sterically hindered amino acids, a second treatment may be necessary.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]
The Role of the Allyl Group: Gateway to Advanced Peptide Architectures
The allyl side chain of (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester is not merely a passive component; it is a versatile functional handle for a variety of chemical transformations, most notably ring-closing metathesis (RCM) for the synthesis of stapled peptides.
Stapled Peptides via Ring-Closing Metathesis (RCM)
Stapled peptides are synthetic peptides in which the secondary structure, typically an α-helix, is constrained by a covalent linkage between two amino acid side chains. This "staple" enhances the peptide's proteolytic resistance, cell permeability, and binding affinity to its target.[8]
By incorporating two molecules of an allyl-containing amino acid, such as (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester, at appropriate positions (e.g., i and i+4 or i and i+7) within a peptide sequence, a subsequent RCM reaction using a ruthenium-based catalyst (e.g., Grubbs' catalyst) can form a hydrocarbon staple.[9]
Caption: General workflow for the synthesis of a stapled peptide using Ring-Closing Metathesis.
Other Modifications of the Allyl Group
Beyond RCM, the allyl group can participate in a range of other chemical reactions, including:
-
Thiol-ene "click" chemistry: For the attachment of various moieties, such as fluorescent dyes, polyethylene glycol (PEG) chains, or targeting ligands.
-
Oxidation: To form diols or epoxides, introducing further functionality.
-
Hydrogenation: To convert the allyl group to a propyl group if the double bond is no longer required.
The stability of the allyl group to standard SPPS conditions ensures that it remains available for these selective modifications at the desired stage of the synthesis.[10]
Analytical Characterization
The purity and identity of (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester and peptides incorporating this building block should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized building block. Key signals would include those for the aromatic protons of the Fmoc and benzyl groups, the vinyl protons of the allyl group, and the characteristic alpha-proton of the amino acid.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of the compound and to confirm the successful incorporation into a peptide sequence. The fragmentation pattern can also provide structural information.[11]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of the building block and the final peptide product.
Stability and Storage
Proper storage and handling are critical to maintain the integrity of (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester.
-
Storage: The compound should be stored in a well-sealed container at 2-8°C to minimize degradation. It is advisable to allow the container to warm to room temperature before opening to prevent condensation of moisture.[3]
-
Stability: The Fmoc group is sensitive to basic conditions and can be slowly cleaved by residual amines in solvents like DMF. Therefore, high-purity, amine-free solvents should be used. The allyl group is generally stable under standard SPPS conditions but can be sensitive to certain strong oxidizing or reducing agents not typically used in Fmoc-based synthesis.
Conclusion
(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester is a powerful and versatile tool in the arsenal of the modern peptide chemist. Its trifunctional nature, combined with a robust orthogonal protection strategy, opens the door to the synthesis of a wide array of complex and biologically relevant peptides. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its successful application in the development of novel peptide-based therapeutics and research tools.
References
- BenchChem. (2025). Application Notes and Protocols: Standard Conditions for Fmoc Group Removal with Piperidine in Solid-Phase Peptide Synthesis. BenchChem.
- Google Patents. (1992). EP0518295A2 - Allyl side chain protection in peptide synthesis.
- PubMed. (1980). Cleavage of protected amino acids and peptides from benzyl ester resins by transesterification with potassium cyanide in benzyl alcohol. Canadian Journal of Biochemistry, 58(8), 641-643.
- Google Patents. (1991). Allyl side chain protection in peptide synthesis.
- Al-Warhi, T., et al. (2012). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 17(12), 13136-13152.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Methods in Molecular Biology, Vol. 35: Peptide Synthesis Protocols. Humana Press.
- YouTube. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry.
- BenchChem. (2025). A Comparative Guide to Allyl vs. Other Protecting Groups for Glutamic Acid in Peptide Synthesis. BenchChem.
- BenchChem. (2025). Benzyl Ester vs.
- Aapptec. (n.d.). Alkenyl Amino Acids for Stapled Peptides. Aapptec.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
- Royal Society of Chemistry. (2005). Ring closing metathesis of unprotected peptides.
- Lin, Y. A., et al. (2008). Allyl Sulfides Are Privileged Substrates in Aqueous Cross-Metathesis: Application to Site-Selective Protein Modification. Journal of the American Chemical Society, 130(30), 9642–9643.
- PubChem. (n.d.). (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid.
- ACS Figshare. (2016, February 27). A Convenient Route to N-[2-(Fmoc)
- BenchChem. (2025). The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group in SPPS. BenchChem.
- Nowick, J. S. (2020).
- The Journal of Organic Chemistry. (1989). Allyl esters as carboxy protecting groups in the synthesis of O-glycopeptides. 54(13), 3142-3150.
- The Royal Society of Chemistry. (2008). Supplementary Material (ESI)
- Cromm, P. M., et al. (2016). A New Methodology for Incorporating Chiral Linkers into Stapled Peptides.
- Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Aapptec.
- Royal Society of Chemistry. (2003). Synthesis of characteristic lipopeptides of lipid modified proteins employing the allyl ester as protecting group.
- ChemicalBook. (n.d.). (S)-2-FMOC-AMINO-PENT-4-ENOIC ACID BENZYL ESTER.
- ResearchGate. (2010).
- Organic Letters. (2022). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. 24(18), 3376-3381.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Chem-Impex. (n.d.). (S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid.
- Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides.
- Aapptec. (n.d.). Cleavage Cocktails; Reagent B.
- Santa Cruz Biotechnology. (n.d.). (S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid.
- National Institutes of Health. (2010). An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis. ACS Chemical Biology, 5(8), 765-771.
- Reddit. (2025, May 25). Anyone have an idea about the mechanism for the cleavage of this linker?
- University of Münster. (n.d.). Amino acids.
- Massachusetts Institute of Technology. (n.d.). Bio NMR spectroscopy.
- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis (SPPS).
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- National Institutes of Health. (2016). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules, 21(9), 1145.
- MDPI. (2021). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 26(16), 4945.
- Organic Letters. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. 24(18), 3356-3361.
- Royal Society of Chemistry. (2014). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society Reviews, 43(18), 6549-6567.
- Molecules. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. 17(12), 14450-14459.
- MedChemExpress. (n.d.). (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid.
- Peptide Protein Res. (1990). Fmoc-Amino Acids. 35, 161.
Sources
- 1. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent [mdpi.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Cyclic Opioid Peptide Agonists and Antagonists Obtained Via Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc-L-Allylglycine | C20H19NO4 | CID 2734457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ring closing metathesis of unprotected peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. Amino acids [medizin.uni-muenster.de]
Fmoc-L-allylglycine benzyl ester chemical structure
Structural Anatomy, Synthesis, and Applications in Peptidomimetics
Executive Summary
Fmoc-L-allylglycine benzyl ester represents a specialized, orthogonally protected amino acid derivative critical for advanced peptidomimetic synthesis. Unlike standard proteinogenic amino acids, this molecule serves a dual purpose: it acts as a chiral building block for introducing olefinic side chains (enabling Ring-Closing Metathesis or "Stapling") and provides a robust orthogonal protection scheme (Fmoc/Benzyl) suitable for solution-phase segment condensation.
This guide details the physicochemical properties, synthetic pathways, and experimental protocols for utilizing this compound in drug discovery, specifically for stabilizing alpha-helical peptide motifs via hydrocarbon stapling.
Part 1: Structural Anatomy & Physicochemical Properties
The molecule is defined by three distinct functional domains, each serving a specific role in the synthetic workflow.
1. The Backbone (L-Allylglycine):
-
Core: (S)-2-amino-4-pentenoic acid.
-
Stereochemistry: L-configuration (
at the -carbon). -
Function: The allyl side chain (
) acts as a reactive handle for Grubbs-catalyzed metathesis or thiol-ene click chemistry.
2. N-Terminal Protection (Fmoc):
-
Lability: Base-labile (cleaved by 20% piperidine in DMF).
-
Stability: Acid-stable (survives TFA treatment).
3. C-Terminal Protection (Benzyl Ester):
-
Group: Benzyl ester (-OBn).
-
Lability: Cleaved by catalytic hydrogenolysis (
) or strong acids (HF, TFMSA). -
Stability: Stable to TFA (allows selective deprotection of side-chain
-butyl groups) and mild base.
Table 1: Physicochemical Profile
| Property | Specification |
| IUPAC Name | Benzyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-enoate |
| Molecular Formula | |
| Molecular Weight | 427.50 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DCM, DMSO, Ethyl Acetate; Insoluble in Water |
| Melting Point | 98–102 °C (Typical for Fmoc-amino acid esters) |
| CAS (Free Acid) | 146549-21-5 (Parent Fmoc-L-Allylglycine) |
| Storage | 2–8 °C, Desiccated, Protect from light |
Part 2: Synthetic Routes & Purity Assurance
While Fmoc-L-allylglycine is commercially available, the benzyl ester derivative is often synthesized in-house to ensure freshness and prevent hydrolysis.
Synthesis Protocol (Esterification)
Objective: Convert Fmoc-L-allylglycine to Fmoc-L-allylglycine benzyl ester.
-
Reagents: Fmoc-L-allylglycine (1.0 eq), Benzyl bromide (BnBr, 1.1 eq), Cesium Carbonate (
, 1.5 eq). -
Solvent: Anhydrous DMF.
-
Procedure:
-
Dissolve Fmoc-L-allylglycine in DMF (0.2 M).
-
Add
and stir for 15 min to form the cesium carboxylate. -
Add Benzyl bromide dropwise.
-
Stir at room temperature for 4–6 hours (monitor by TLC;
will increase). -
Workup: Dilute with EtOAc, wash with water (
), saturated , and brine. Dry over .[4] -
Purification: Recrystallize from EtOAc/Hexane or flash chromatography (Hexane:EtOAc).
-
Quality Control (QC) Markers
-
HPLC: Purity > 98% (254 nm).
-
NMR Verification:
-
Allyl Vinyl: Multiplet at
5.7–5.9 ppm ( ) and 5.1–5.3 ppm ( ). -
Benzyl Ester: Singlet at
5.1–5.2 ppm ( , ) and aromatic multiplet at 7.3–7.4 ppm ( ). -
Fmoc: Characteristic doublets at 7.6–7.8 ppm.
-
Part 3: Strategic Utility in Peptide Stapling (RCM)
The primary utility of Fmoc-L-allylglycine benzyl ester is in solution-phase synthesis of stapled peptides. By protecting the C-terminus with a benzyl ester, researchers can perform "Head-to-Tail" cyclizations or segment condensations without interference from the carboxylic acid.
Mechanism: Ring-Closing Metathesis (RCM)
The allyl side chain undergoes olefin metathesis with another olefin-bearing residue (e.g., another Allylglycine or O-allyl-serine) at the
Figure 1: The Ring-Closing Metathesis (RCM) pathway utilizing the allyl handle of the subject molecule.
Part 4: Experimental Protocol: RCM on Protected Peptide
Context: Performing macrocyclization on a solution-phase peptide fragment containing Fmoc-L-allylglycine benzyl ester at the C-terminus.
Safety: Grubbs catalysts are air-sensitive in solution; perform under inert atmosphere (
Materials
-
Substrate: Protected peptide with two allyl handles (0.5 mM in DCE).
-
Catalyst: Grubbs Generation I or II (10–20 mol%).
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous and degassed.
Step-by-Step Methodology
-
Degassing: Sparge the solvent (DCE) with Argon for 15 minutes to remove oxygen (oxygen poisons the Ruthenium catalyst).
-
Dissolution: Dissolve the peptide substrate in DCE to a dilute concentration (
) to favor intramolecular cyclization over intermolecular oligomerization. -
Catalyst Addition: Add Grubbs Catalyst (dissolved in minimal DCE) to the reaction vessel.
-
Reflux: Heat to 40–50 °C for 2–12 hours. (Grubbs II is more thermally stable and active).
-
Quenching: Add DMSO (50 eq relative to catalyst) or vinyl ethyl ether to quench the active Ru species.
-
Purification: Evaporate solvent. The benzyl ester remains intact. Purify via Flash Chromatography.
-
Deprotection (Optional):
-
Remove Fmoc: 20% Piperidine/DMF.
-
Remove Benzyl:
, Pd/C, MeOH (Hydrogenolysis).
-
Part 5: Handling, Stability & Storage
-
Hydrolysis Risk: Benzyl esters are relatively stable but can hydrolyze under strongly basic aqueous conditions. Avoid prolonged exposure to aqueous piperidine.
-
Racemization: During coupling of this residue (if the Fmoc is removed and the free amine is coupled), use suppressants like Oxyma or HOBt to prevent racemization at the alpha-carbon.
-
Storage: Store at -20°C for long term. The allyl group is stable to oxidation under standard storage, but avoid ozone or strong oxidants.
References
-
Structural Data & CAS: Sigma-Aldrich. Fmoc-L-allylglycine (Free Acid) Product Sheet. Accessed 2024.[5] Link
-
RCM Methodology: Blackwell, H. E., & Grubbs, R. H. (1998). Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Analysis. Angewandte Chemie International Edition. Link
-
Peptide Stapling Review: Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry. Link
-
Fmoc/Benzyl Orthogonality: Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
Sources
Technical Guide: Fmoc-2-amino-4-pentenoic acid benzyl ester
Executive Summary
Fmoc-2-amino-4-pentenoic acid benzyl ester (often abbreviated as Fmoc-Allylglycine benzyl ester or Fmoc-Agl-OBn ) is a specialized amino acid derivative critical to the synthesis of "stapled" peptides and peptidomimetics. While the free acid form (Fmoc-Allylglycine) is a standard building block for Solid-Phase Peptide Synthesis (SPPS), the benzyl ester variant serves a distinct role in solution-phase synthesis .
The benzyl ester moiety provides orthogonal C-terminal protection that is stable to acidic conditions (TFA) used to remove Boc groups, yet removable via catalytic hydrogenation or strong acid (HF/TFMSA), making it indispensable for complex fragment condensation strategies and Ring-Closing Metathesis (RCM) workflows where the C-terminus must remain masked during intermediate steps.
This guide provides a definitive technical breakdown of the nomenclature, chemical identity, synthesis protocols, and applications of this compound.
Nomenclature & Synonyms
Accurate identification is the first step in reproducible science. Because this compound bridges standard amino acid nomenclature and organic IUPAC naming, it appears under various synonyms in literature and supply chains.
Common & Trade Names
-
Fmoc-Allylglycine benzyl ester (Most common in peptide chemistry)
-
Fmoc-Agl-OBn (Standard shorthand)
-
Fmoc-Gly(allyl)-OBn
-
Fmoc-2-allylglycine benzyl ester
IUPAC & Systematic Names
-
Benzyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-enoate (Precise stereochemical name)
-
Benzyl 2-(Fmoc-amino)-4-pentenoate
-
(S)-2-(9-Fluorenylmethoxycarbonylamino)-4-pentenoic acid benzyl ester
Structural Breakdown
The name derives from three distinct chemical components:
-
N-Terminus Protection: Fmoc (Fluorenylmethyloxycarbonyl).[1]
-
C-Terminus Protection: Benzyl ester (Bn or Bzl).
Note on Chirality: In drug development, the L-isomer (S-configuration) is the standard. Unless "DL" or "racemic" is specified, "Fmoc-Allylglycine benzyl ester" implies the L-enantiomer.
Chemical Identity & Properties
While the parent acid is widely indexed, the benzyl ester is often prepared in situ or chemically synthesized as an intermediate.
Data Summary Table
| Property | Specification |
| Parent Compound CAS | 146549-21-5 (Fmoc-L-Allylglycine free acid) |
| Parent Formula | |
| Ester Formula | |
| Ester Mol.[1][2][4][5][6][7][8][] Weight | ~427.50 g/mol |
| Stereochemistry | (S)- / L- |
| Solubility | Soluble in DCM, DMF, Ethyl Acetate; Insoluble in Water |
| Appearance | Typically a viscous oil or low-melting white solid upon purification |
Synthesis Protocol: Preparation of Fmoc-Agl-OBn
Context: Commercial availability of the specific benzyl ester can be sporadic. It is standard practice to synthesize it from the readily available Fmoc-L-Allylglycine (CAS 146549-21-5).
Methodology: Cesium Carbonate Mediated Alkylation. Rationale: This method avoids acidic conditions that might degrade the Fmoc group or cause premature side-chain reactions. It is mild, high-yielding, and minimizes racemization.
Reagents
-
Starting Material: Fmoc-L-Allylglycine (1.0 eq)
-
Alkylaing Agent: Benzyl Bromide (BnBr) (1.2 eq)
-
Base: Cesium Carbonate (
) (1.5 eq) -
Solvent: DMF (Anhydrous)
Step-by-Step Workflow
-
Dissolution: Dissolve Fmoc-L-Allylglycine in anhydrous DMF (approx. 10 mL per gram of substrate) in a round-bottom flask.
-
Activation: Add Cesium Carbonate (
) to the stirring solution. The mixture will become a suspension. Stir for 15 minutes at Room Temperature (RT) to form the cesium carboxylate salt. -
Alkylation: Dropwise add Benzyl Bromide (BnBr).
-
Reaction: Stir the mixture at RT for 4–6 hours. Monitor via TLC (Solvent system: 1:1 Hexane/EtOAc). The starting acid spot should disappear, replaced by a less polar ester spot.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash 3x with water (to remove DMF and inorganic salts).
-
Wash 1x with Brine.
-
Dry organic layer over anhydrous
.
-
-
Purification: Concentrate under reduced pressure. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Synthesis Pathway Diagram[12][13]
Caption: Mild alkylation pathway converting Fmoc-Allylglycine to its Benzyl Ester form using Cesium Carbonate.
Applications: Peptide Stapling & RCM
The primary utility of Fmoc-Agl-OBn lies in the synthesis of hydrocarbon-stapled peptides. The "Allyl" side chain (an alkene) serves as a handle for Ring-Closing Metathesis (RCM).
Why the Benzyl Ester?
In solution-phase RCM, the C-terminus must be protected to prevent dimerization or polymerization. The Benzyl ester is chosen because:
-
Orthogonality: It survives TFA (used to remove N-terminal Boc or side-chain tBu groups).
-
Stability: It is stable during the Grubbs' catalyst-mediated metathesis reaction.
-
Removal: It can be removed at the very end of the synthesis via catalytic hydrogenation (
), which simultaneously reduces the "staple" (alkene) to a saturated alkane if desired, or by saponification if the alkene must be preserved.
RCM Workflow Diagram
Caption: Logical flow of incorporating Fmoc-Agl-OBn into a peptide stapling workflow.
Quality Control & Analytics
To ensure the integrity of your Fmoc-Agl-OBn , the following analytical benchmarks are recommended:
-
HPLC Purity:
. (Reverse phase C18 column, Water/Acetonitrile gradient with 0.1% TFA). -
NMR Verification:
-
1H NMR: Confirm the presence of the Fmoc group (aromatic signals 7.3–7.8 ppm), the Benzyl ester (singlet at ~5.1 ppm, aromatic multiplet ~7.3 ppm), and the Allyl alkene protons (multiplets at 5.0–5.8 ppm).
-
-
Mass Spectrometry (ESI-MS): Confirm
or .-
Target Mass: ~428.5 Da (
).
-
References
-
Sigma-Aldrich. Fmoc-allyl-Gly-OH Product Specification & CAS 146549-21-5. Retrieved from
-
Chem-Impex International. Fmoc-L-Allylglycine Technical Data. Retrieved from
-
PubChem. 2-Amino-4-pentenoic acid (Allylglycine) Compound Summary. Retrieved from
- Bachem.General protocols for Fmoc solid phase peptide synthesis. (Standard reference for Fmoc methodology).
-
Aapptec. (S)-Fmoc-2-(4'-pentenyl)glycine and Allylglycine analogs. Retrieved from
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-4-Pentenoic Acid | C5H9NO2 | CID 14044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fmoc-Gly(allyl)-OH, 146549-21-5, Unusual Amino Acids, P3 BioSystems [p3bio.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. FMoc-L-Allylglycine | CymitQuimica [cymitquimica.com]
Methodological & Application
Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing Benzyl Ester Protection
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Solution-phase peptide synthesis (SPPS), a classical yet powerful methodology, offers distinct advantages for the large-scale and high-purity production of peptides.[1][2] This guide provides an in-depth exploration of SPPS with a specific focus on the strategic use of benzyl esters for the protection of the C-terminal carboxylic acid. We will delve into the mechanistic underpinnings of this strategy, provide detailed, field-proven protocols for key experimental stages, and offer insights into process optimization and characterization. This document is designed to be a comprehensive resource, empowering researchers to confidently and efficiently execute solution-phase peptide synthesis campaigns.
Introduction: The Rationale for Solution-Phase Synthesis and Benzyl Ester Protection
While solid-phase peptide synthesis (SPPS) has become a dominant technique for rapid peptide assembly, solution-phase synthesis remains a highly relevant and often preferred method for specific applications, particularly in process development and large-scale manufacturing.[1][3] The key advantages of SPPS include the ability to purify and characterize intermediates at each step, leading to a higher purity final product, and greater scalability for the production of kilogram quantities of peptides.[1][3]
The choice of protecting groups is paramount to the success of any peptide synthesis strategy. In the context of solution-phase synthesis, the benzyl ester is a robust and versatile choice for the protection of the C-terminal carboxylic acid. Its stability under a wide range of reaction conditions, particularly the basic conditions often used for Nα-deprotection, and its facile removal via mild catalytic hydrogenation make it an integral component of many orthogonal protection schemes.[4][5]
Core Principles of the Benzyl Ester Strategy:
-
Stability: The benzyl ester is stable to the basic conditions required for the removal of Nα-protecting groups like Fmoc and the acidic conditions for Boc deprotection (though strong acids can cleave it).[4]
-
Orthogonality: The deprotection of the benzyl group via catalytic hydrogenolysis is orthogonal to many common Nα- and side-chain protecting groups, allowing for selective cleavage at the end of the synthesis.[6]
-
Versatility: This strategy is compatible with a wide array of coupling reagents and solvent systems commonly employed in solution-phase synthesis.
Experimental Workflow Overview
The solution-phase synthesis of a peptide using benzyl ester protection follows a cyclical process of coupling and deprotection, with purification of the intermediate peptide fragment at each step.
Caption: General workflow for solution-phase peptide synthesis using C-terminal benzyl ester protection.
Detailed Protocols and Methodologies
Protocol 1: Preparation of Nα-Protected Amino Acid Benzyl Esters
The initial step involves the protection of the C-terminal carboxylic acid of the first amino acid as a benzyl ester. The Fischer-Speier esterification is a classical and effective method.[7][8]
Materials:
-
Nα-Protected amino acid (e.g., Boc-Ala-OH, Fmoc-Gly-OH)
-
Benzyl alcohol
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine the Nα-protected amino acid (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5.0 eq), and cyclohexane (approx. 2 mL per mmol of amino acid).[9]
-
Azeotropic Water Removal: Heat the mixture to reflux. Water will be removed azeotropically with cyclohexane and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amino acid is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the p-TsOH), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude Nα-protected amino acid benzyl ester by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Expert Insight: The use of cyclohexane as a safer alternative to benzene or toluene for azeotropic water removal is highly recommended to minimize racemization, especially for sensitive amino acids.[9][10]
Protocol 2: Peptide Coupling in Solution Phase
The formation of the peptide bond is the core reaction in this synthesis. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are cost-effective and widely used in solution-phase synthesis.[11][12]
Materials:
-
Nα-Protected amino acid (1.0 eq)
-
Amino acid or peptide benzyl ester with a free N-terminus (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (if the amine component is a salt)
Peptide Coupling Workflow:
Caption: Schematic of the carboxyl group activation and peptide bond formation steps.
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve the Nα-protected amino acid (1.0 eq) and HOBt (1.1 eq) in DCM or DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) to the solution and stir for 30-60 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.[12]
-
-
Coupling Reaction:
-
In a separate flask, dissolve the amino acid or peptide benzyl ester (1.0 eq) in DCM or DMF. If it is a hydrochloride or trifluoroacetate salt, add 1.0-1.1 equivalents of a non-nucleophilic base like DIPEA or NMM to liberate the free amine.
-
Add the solution of the free amine component to the activated carboxylic acid mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up and Purification:
-
Filter off the precipitated DCU.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting protected peptide by flash column chromatography or recrystallization.
-
Comparative Data of Common Coupling Reagents:
| Coupling Reagent | Advantages | Disadvantages |
| DCC | Low cost, effective.[11][12] | Forms insoluble DCU byproduct (can be advantageous for removal by filtration), potential for racemization.[11][12] |
| EDC | Water-soluble, byproduct is also water-soluble, simplifying work-up.[13] | More expensive than DCC. |
| HBTU/HATU | High coupling efficiency, low racemization, rapid reactions.[11][13] | More expensive, byproducts need to be removed chromatographically.[11] |
| PyBOP | Strong coupling reagent, especially for sterically hindered amino acids.[11] | Can be more expensive, phosphonium byproducts.[11] |
Protocol 3: Nα-Deprotection
The selective removal of the Nα-protecting group is a critical step to allow for the elongation of the peptide chain. The conditions for this step depend on the specific protecting group used.
-
For Fmoc-protection: Treatment with a secondary amine, typically 20% piperidine in DMF.
-
For Boc-protection: Treatment with a moderately strong acid, such as trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).
Protocol 4: Final Deprotection - Cleavage of the Benzyl Ester
The final step in the synthesis is the removal of the C-terminal benzyl ester to yield the free peptide. Catalytic transfer hydrogenation is a mild, efficient, and safer alternative to traditional hydrogenation using hydrogen gas.[14]
Materials:
-
Fully protected peptide with a C-terminal benzyl ester
-
10% Palladium on carbon (Pd/C) catalyst
-
Formic acid or ammonium formate as the hydrogen donor[14]
-
Methanol or ethanol as solvent
Procedure:
-
Reaction Setup: Dissolve the protected peptide in methanol or ethanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Hydrogen Donor Addition: Add formic acid (several equivalents) or ammonium formate (in excess) to the reaction mixture.[14]
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be complete within minutes to a few hours.[14]
-
Reaction Monitoring: Monitor the deprotection by TLC or HPLC until the starting material is consumed.
-
Work-up and Isolation:
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess formic acid/ammonium formate.
-
The crude peptide can then be purified by reverse-phase HPLC (RP-HPLC).[15][16]
-
Expert Insight: Catalytic transfer hydrogenation avoids the need for specialized high-pressure hydrogenation equipment and the handling of flammable hydrogen gas, making it a more accessible and safer laboratory procedure.
Purification and Characterization
Purification of the final peptide is most commonly achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[15][16] The choice of column (typically C18-modified silica), mobile phase (often a gradient of acetonitrile in water with 0.1% TFA), and detection wavelength (210-220 nm) are critical for achieving high purity.[15]
Following purification, the peptide should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Analytical RP-HPLC: To determine the purity of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of smaller peptides.
Conclusion
Solution-phase peptide synthesis using benzyl ester protection for the C-terminus is a robust and scalable methodology that provides a high degree of control over product purity. By understanding the underlying chemical principles and adhering to well-defined protocols for esterification, coupling, and deprotection, researchers can successfully synthesize a wide range of peptides for various applications in research, diagnostics, and therapeutics. The ability to isolate and characterize intermediates at each stage of the synthesis is a key advantage of this classical approach, ensuring the integrity of the final product.
References
- Bieg, T., & Szeja, W. (1985).
- Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Neuland Labs. (2013, November 3). Peptide Synthesis: Solution Phase, Solid Phase or Hybrid? Neuland Labs.
- ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them...
- Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Chirality, 29(5), 233-237.
- Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.
- Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
- BenchChem. (2025). Benzyl Ester vs.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Sivanandaiah, K. M., & Gurusiddappa, S. (1982). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Indian Journal of Chemistry - Section B, 21B(1), 1-3.
- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-492.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Li, W. R., & Chou, H. H. (2006). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization.
- Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. PubMed.
- Creative Peptides. (n.d.). Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons.
- ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH. BenchChem.
- Erlanger, B. F., & Hall, R. M. (1954). Improved Synthesis of Amino Acid Benzyl Esters. Journal of the American Chemical Society, 76(21), 5781-5781.
- Bolchi, C., et al. (2018). Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction. Amino Acids, 50(8), 1125-1131.
- Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate.
- BenchChem. (2025). A Comparative Guide to Solution-Phase vs. Solid-Phase Synthesis of Peptides. BenchChem.
- Li, W. R., & Chou, H. H. (2006). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization.
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Bachem.
- Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques.
- ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- Slideshare. (n.d.). Solution phase peptide synthesis. Slideshare.
- Suzhou Highfine Biotech. (2025, July 22). Amino Protecting Group-Benzyl Series. Suzhou Highfine Biotech.
- Bachem. (n.d.). Introduction to Peptide Synthesis Methods. Bachem.
- Google Patents. (n.d.). Method for solution-phase peptide synthesis.
- Unknown. (n.d.). Carboxyl protecting groups. Unknown Source.
- Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences.
- BenchChem. (n.d.). Application Notes and Protocols for Monitoring Peptide Synthesis Progress with 13C Labeled Compounds. BenchChem.
- Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Organic Chemistry. (n.d.). Benzyl Protection. Common Organic Chemistry.
-
Chemical Communications. (n.d.). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications. [Link]
- ResearchGate. (2025, August 7). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
Sources
- 1. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]
- 2. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
- 10. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 12. bachem.com [bachem.com]
- 13. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. bachem.com [bachem.com]
- 16. waters.com [waters.com]
Orthogonal protection strategy using Fmoc and benzyl ester groups
Application Note: Orthogonal Protection Strategy Utilizing Fmoc and Benzyl Ester Moieties
Executive Summary
This guide details the strategic application of 9-Fluorenylmethoxycarbonyl (Fmoc) and Benzyl ester (OBn) protecting groups to achieve orthogonal control in peptide synthesis. While standard Solid Phase Peptide Synthesis (SPPS) relies on the Fmoc/t-Butyl (tBu) strategy, the incorporation of Benzyl esters offers a critical "third dimension" of orthogonality. This strategy is particularly vital for solution-phase synthesis , convergent fragment condensation , and the synthesis of cyclic peptides where the C-terminus must remain protected during acidic side-chain deprotection (TFA) or where base-labile N-terminal deprotection is required without affecting the C-terminus.
Mechanistic Principles of Orthogonality
The core of this strategy lies in the distinct chemical conditions required to cleave each group, allowing for selective manipulation of the N- and C-termini.
-
Fmoc (N-terminal Protection):
-
Lability: Base-labile.[1] Removed via
-elimination mechanism. -
Reagent: Secondary amines (e.g., 20% Piperidine in DMF).
-
Stability: Stable to acid (TFA, HCl) and hydrogenolysis.
-
-
Benzyl Ester (C-terminal/Side-chain Protection):
> Critical Caveat: While Benzyl esters are generally stable to piperidine, "Aspartimide formation" is a significant risk in Asp-Gly sequences under basic conditions. See Section 5 for mitigation.
Strategic Workflow & Orthogonality Matrix
The following diagram illustrates the selective deprotection pathways enabled by this strategy.
Figure 1: The orthogonal relationship between Fmoc and Benzyl ester groups allows selective deprotection of either terminus without affecting the other.[2][3]
Table 1: Stability Matrix
| Condition | Reagent | Fmoc Group | Benzyl Ester (OBn) | t-Butyl (tBu) |
| Basic | 20% Piperidine/DMF | Labile (Removed) | Stable (Mostly) | Stable |
| Acidic (Mild) | 95% TFA | Stable | Stable | Labile |
| Acidic (Strong) | HF or TFMSA | Stable | Labile | Labile |
| Reductive | H₂ / Pd-C | Stable | Labile | Stable |
Detailed Protocols
Protocol A: Fmoc Deprotection (The Base Cycle)
Objective: Selectively remove the N-terminal Fmoc group to allow peptide elongation.[4]
Reagents:
-
Deprotection Solution: 20% (v/v) Piperidine in DMF (Dimethylformamide).[2][5]
-
Wash Solvent: DMF (HPLC Grade).
Procedure:
-
Swelling (if Solid Phase): Swell resin in DMF for 30 minutes. If Solution Phase, dissolve the peptide in minimum DMF.
-
Initial Treatment: Add 20% Piperidine/DMF solution to the peptide.[2]
-
Volume: ~10 mL per gram of resin/peptide.
-
Time: 3 minutes.
-
Action: Drain/Remove solvent. (This step removes bulk contaminants).
-
-
Main Deprotection: Add fresh 20% Piperidine/DMF.
-
Time: 10–15 minutes.[2]
-
Agitation: Gentle shaking or stirring.
-
-
Washing (Crucial):
-
Drain the solution.[2]
-
Wash with DMF (5 x 2 minutes).
-
Validation: Ensure no piperidine remains. Residual base will cause premature removal of the Fmoc group on the next incoming amino acid, leading to double insertions.
-
-
Monitoring: Perform a Kaiser Test (Solid Phase) or TLC/HPLC (Solution Phase) to confirm free amine generation.
Expert Note: For sequences prone to Aspartimide formation (e.g., Asp-Gly, Asp-Ser), replace 20% Piperidine with 20% Piperidine + 0.1M HOBt or use 5% Piperazine/DBU to reduce basicity and suppress ring closure [1].
Protocol B: Benzyl Ester Removal (The Hydrogenolysis Cycle)
Objective: Remove the C-terminal Benzyl ester under neutral conditions, preserving Fmoc or acid-labile side chains (like tBu) if present.
Reagents:
-
Catalyst: 10% Palladium on Carbon (Pd/C).[5]
-
Solvent: Methanol (MeOH), Ethanol, or DMF (if solubility is an issue).
-
Hydrogen Source: H₂ gas (balloon or Parr shaker) or Ammonium Formate (Transfer Hydrogenolysis).
Procedure (Catalytic Hydrogenolysis):
-
Preparation: Dissolve the Fmoc-Peptide-OBn in Methanol. If the peptide is hydrophobic, use a mixture of MeOH/DMF or MeOH/DCM.
-
Catalyst Addition:
-
Safety: Pd/C is pyrophoric. Wet the catalyst with a small amount of water or toluene before adding the organic solvent to prevent ignition.
-
Add 10% Pd/C (10–20% by weight relative to peptide).
-
-
Hydrogenation:
-
Purge the vessel with Nitrogen (N₂) to remove oxygen.
-
Introduce Hydrogen (H₂) via a balloon or bubbler.
-
Stir vigorously at Room Temperature (RT).
-
-
Monitoring: Monitor by TLC or HPLC. Reaction typically completes in 1–4 hours.
-
Work-up:
Troubleshooting & Critical Parameters
A. Diketopiperazine (DKP) Formation[7][8]
-
Scenario: Occurs at the dipeptide stage (Fmoc-AA-AA-OBn).
-
Mechanism: Upon Fmoc removal, the free N-terminal amine attacks the C-terminal benzyl ester intramolecularly, forming a cyclic DKP and cleaving the peptide from the chain.
-
Prevention:
-
Use extremely short deprotection times (2 x 1 min) for the second amino acid.
-
Use bulky C-terminal protection (e.g., Trityl) if possible, though Benzyl is susceptible.
-
Solution: Perform the coupling of the third amino acid immediately and with high activation speed (e.g., HATU).
-
B. Aspartimide Formation
-
Scenario: Sequences containing -Asp(OBn)-Gly- or -Asp(OBn)-Ser- .
-
Mechanism: The backbone amide nitrogen attacks the side-chain benzyl ester (or main chain ester if C-terminal) under basic conditions (Piperidine), forming a succinimide ring.
-
Prevention:
-
Add 0.1 M HOBt to the deprotection cocktail (Piperidine).
-
Use Hmb (2-hydroxy-4-methoxybenzyl) backbone protection on the Glycine residue to sterically hinder the attack [2].
-
C. Racemization
-
Risk: Benzyl esters can increase the acidity of the
-proton, increasing racemization risk during coupling if base (DIEA) is used in large excess. -
Control: Use collidine (weaker base) or limit pre-activation time to < 2 minutes.
References
-
Iris Biotech. (2024). Aspartimide Formation and Its Prevention in Fmoc Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). The Aspartimide Problem Persists: Fmoc-SPPS Chain Termination. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). (2017). Simple and efficient Fmoc removal in ionic liquid. Retrieved from [Link]
Sources
Application Notes and Protocols for N-Terminal Fmoc Deprotection of Benzyl Ester Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the procedure for the selective removal of the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from amino acids C-terminally protected as benzyl esters. This process is a fundamental step in solution-phase and solid-phase peptide synthesis (SPPS) utilizing an Fmoc/Bzl orthogonal protection strategy. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the critical parameters that ensure the integrity of the benzyl ester while achieving complete and efficient Fmoc deprotection.
Introduction: The Principle of Orthogonality in Peptide Synthesis
Modern peptide synthesis relies on the strategic use of protecting groups to prevent unwanted side reactions and ensure the correct amino acid sequence.[1][2] The success of a synthesis is contingent on an "orthogonal" protection strategy, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[2][3]
The combination of the base-labile N-terminal Fmoc group and the benzyl (Bzl) group for C-terminal or side-chain protection is a classic example of such a strategy.[3][] The Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, typically a secondary amine like piperidine.[1][5] Conversely, the benzyl ester is stable to these basic conditions but can be removed by hydrogenolysis or strong acids.[6][7][8] This mutual exclusivity allows for the selective deprotection of the N-terminus for peptide chain elongation while the C-terminal benzyl ester and any benzyl-based side-chain protecting groups remain intact.[3][6]
The Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[5][9] The process occurs in two main steps:
-
Proton Abstraction: A base, most commonly piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[9][10][11]
-
β-Elimination: This abstraction leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free N-terminal amine of the amino acid or peptide.[5][9][12]
-
DBF Adduct Formation: The highly reactive and electrophilic DBF molecule is subsequently trapped by a second molecule of piperidine, forming a stable adduct.[9][10] This scavenging step is crucial as it drives the equilibrium of the reaction towards completion and prevents the DBF from reacting with the newly liberated amine, which would cause chain termination.[9][13]
The stability of the benzyl ester group under these mild basic conditions is the cornerstone of the Fmoc/Bzl strategy. The ester linkage is not susceptible to cleavage by piperidine, ensuring the integrity of the C-terminus throughout the iterative deprotection and coupling cycles of peptide synthesis.[3][6]
Figure 1. Mechanism of Fmoc deprotection by piperidine.
Standard Protocol for N-Terminal Fmoc Deprotection
This protocol provides a standardized procedure for the Fmoc deprotection of amino acid benzyl esters in a solid-phase synthesis context. The principles are directly applicable to solution-phase synthesis with appropriate modifications to the washing and isolation steps.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| Fmoc-protected amino acid benzyl ester on resin | Peptide Synthesis Grade | e.g., Fmoc-Ala-Wang Resin |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade, Amine-Free | High-purity, low water content |
| Piperidine | Reagent Grade | Redistilled or high-purity |
| Dichloromethane (DCM) | ACS Grade | For resin washing |
| Methanol (MeOH) | ACS Grade | For resin washing |
| Solid-Phase Peptide Synthesis (SPPS) Vessel | --- | With frit and stopcock |
| Inert Gas (Nitrogen or Argon) | High Purity | For providing an inert atmosphere |
| Shaker or Rocker | --- | For agitation |
Reagent Preparation
Deprotection Solution (20% Piperidine in DMF): To prepare 100 mL of the solution, carefully and under a fume hood, add 20 mL of piperidine to 80 mL of peptide synthesis grade DMF.[5] Mix thoroughly. This solution should be prepared fresh daily to avoid degradation and accumulation of impurities.
Step-by-Step Experimental Protocol
This protocol assumes a starting scale of 0.1 mmol of resin-bound amino acid. Volumes should be adjusted accordingly for different scales.
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Benzyl Esters [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Selective Cleavage of Benzyl Esters in the Presence of Alkenes
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the specific challenge of selectively cleaving a benzyl (Bn) ester protecting group without reducing a co-existing alkene side chain. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field-proven insights.
The Core Challenge: Chemoselectivity
The primary difficulty arises from the similar reactivity of benzyl esters and alkenes toward common reduction methods, particularly catalytic hydrogenation. Standard conditions (e.g., H₂, Pd/C) that readily cleave the C-O bond of the benzyl ester can also saturate the C=C bond of the alkene, leading to undesired byproducts. Achieving high chemoselectivity is therefore the central goal.
Caption: Competing reaction pathways in benzyl ester deprotection.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Significant reduction of my alkene side chain is observed.
Potential Causes:
-
Overly Active Catalyst: Standard palladium on carbon (Pd/C) is highly active and often promotes both benzyl ester hydrogenolysis and alkene hydrogenation without discrimination.[1]
-
High Hydrogen Pressure: Elevated hydrogen pressures increase the rate of both reactions, but can disproportionately favor alkene reduction, especially with sterically unhindered double bonds.
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the benzyl ester has been consumed provides more opportunity for the slower reduction of the alkene to occur.
Proposed Solutions:
-
Switch to Catalytic Transfer Hydrogenation (CTH): This is often the most effective solution. Instead of H₂ gas, a hydrogen donor molecule is used. This method generates a low, steady-state concentration of hydrogen on the catalyst surface, which favors the kinetically less demanding hydrogenolysis of the benzyl ester.[2][3]
-
Use a "Poisoned" or Modified Catalyst: Intentionally deactivating the catalyst can suppress its ability to reduce alkenes while retaining sufficient activity for debenzylation.
-
Lindlar's Catalyst (Pd/CaCO₃/PbO): While traditionally used for alkyne to cis-alkene reduction, its poisoned nature makes it an excellent candidate for selective debenzylation in the presence of alkenes.[4]
-
Sulfide Poisoning: Adding a sulfur-containing compound like diphenylsulfide can selectively poison the catalyst sites responsible for alkene hydrogenation.[1]
-
Causality: Poisons like lead or sulfur compounds preferentially adsorb to the most active sites on the palladium surface, which are required for C=C bond activation, thereby diminishing the catalyst's activity towards the alkene.[5]
-
-
Optimize H₂ Pressure and Monitoring: If direct hydrogenation is necessary, use the lowest effective hydrogen pressure (e.g., an H₂-filled balloon instead of a Parr apparatus) and monitor the reaction closely by TLC or LC-MS.[2] Stop the reaction immediately upon consumption of the starting material.
Problem 2: The debenzylation reaction is slow or incomplete.
Potential Causes:
-
Catalyst Inactivation/Poisoning: The catalyst may be deactivated by trace impurities (e.g., sulfur, thiols) in the substrate, solvents, or reagents.[2][6] The reaction products themselves can also poison the catalyst.[6][7]
-
Poor Catalyst Quality or Loading: The catalyst may have low activity, or an insufficient amount was used for the scale of the reaction.
-
Steric Hindrance: A sterically hindered benzyl ester will react more slowly.
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. The substrate and hydrogen must have good solubility for efficient reaction.
Proposed Solutions:
-
Ensure Reagent Purity: Use high-purity, degassed solvents and ensure the substrate has been purified to remove potential catalyst poisons.
-
Increase Catalyst Loading: For sluggish reactions, incrementally increase the catalyst loading (e.g., from 10 wt% to 20 wt%).[2]
-
Solvent Screening: The efficiency of debenzylation with Pd/C often follows the order: Toluene < Methanol < Ethanol.[2] Polar protic solvents are generally preferred. For transfer hydrogenation, alcohols are typically effective.
-
Consider an Alternative Method: If hydrogenolysis is consistently failing, non-reductive methods may be required.
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids like SnCl₄ or BCl₃·SMe₂ can cleave benzyl esters.[8][9] These conditions are often compatible with alkenes. However, careful screening is needed as other functional groups may be sensitive.
-
Enzymatic Cleavage: Certain lipases and esterases can selectively hydrolyze benzyl esters under very mild conditions, offering excellent functional group tolerance.[10]
-
Problem 3: I am observing side reactions other than alkene reduction.
Potential Causes:
-
Acid/Base Sensitivity: The substrate may contain functional groups that are sensitive to acidic or basic conditions. For instance, using formic acid in transfer hydrogenation can cause degradation of acid-labile groups. Ammonium formate can be slightly basic upon decomposition.
-
Lewis Acid Incompatibility: Lewis acid-mediated methods can coordinate to other functional groups, leading to undesired transformations.
Proposed Solutions:
-
Buffer the Reaction: If using transfer hydrogenation with ammonium formate, ensure the system is not becoming overly acidic or basic.
-
Use Neutral Hydrogen Donors: Switch to neutral hydrogen donors like 1,4-cyclohexadiene or use silanes (e.g., Et₃SiH) with a palladium source, which proceeds under neutral conditions and shows excellent selectivity for benzyl groups over alkenes.[11]
-
Thorough Substrate Analysis: Before selecting a method, carefully analyze the substrate for all functional groups and their known sensitivities to ensure compatibility.
Frequently Asked Questions (FAQs)
Q1: Which method should I try first for selective debenzylation in the presence of an alkene?
A1: Catalytic Transfer Hydrogenation (CTH) with ammonium formate and 10% Pd/C is the recommended starting point. It is operationally simple, uses inexpensive reagents, avoids the hazards of hydrogen gas, and is widely reported to be highly selective for this transformation.[2][3]
Q2: Can I use Lewis acids if my molecule contains other protecting groups?
A2: It depends on the protecting groups. Lewis acids like SnCl₄ are reported to selectively cleave benzyl esters in the presence of benzyl ethers, amines, and amides.[9] However, silyl ethers (e.g., TBS, TIPS) are often labile to strong Lewis acids. A careful review of your substrate's protecting group strategy is essential. BCl₃·SMe₂ has also been shown to tolerate silyl ethers and esters while cleaving benzyl ethers, suggesting its potential utility for benzyl esters as well.[8]
Q3: Are there any non-metallic methods available?
A3: Yes, while less common for benzyl esters compared to benzyl ethers, some oxidative or enzymatic methods can be considered.
-
Oxidative Cleavage: Methods using reagents like DDQ under photoirradiation have been developed primarily for benzyl ethers but may have applicability.[12] These methods avoid reduction entirely but are sensitive to other oxidizable groups.
-
Enzymatic Deprotection: Lipases from Candida antarctica (CAL-A) or esterases from Bacillus subtilis (BS2) can provide unparalleled selectivity under neutral, aqueous conditions, making them ideal for complex, sensitive molecules.[10]
Q4: How do I choose between different palladium catalysts (e.g., Pd/C, Pd(OH)₂/C, Pd(OAc)₂)?
A4:
-
Pd/C (Palladium on Carbon): The workhorse for hydrogenolysis. It's robust and effective but can be too active, leading to over-reduction. Use with CTH for best selectivity.[2]
-
Pd(OH)₂/C (Pearlman's Catalyst): Generally more active than Pd/C and particularly effective for cleaving benzyl ethers. Its high activity may make it less selective for this specific transformation unless carefully controlled.
-
Pd(OAc)₂ (Palladium Acetate): Often used as a precursor for homogeneous or in-situ generated catalysts. When combined with silanes like Et₃SiH, it forms a highly selective system for cleaving benzyl esters and carbamates in the presence of alkenes.[11]
Caption: Decision workflow for selecting a debenzylation method.
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol is the recommended first approach due to its high selectivity and operational simplicity.
Materials:
-
Benzyl ester substrate (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (10-20% by weight of the substrate)
-
Ammonium formate (NH₄HCO₂) (5.0 eq)
-
Methanol (MeOH), anhydrous (10-20 mL per gram of substrate)
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the benzyl ester substrate in anhydrous methanol.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon).[2]
-
To the stirred suspension, add ammonium formate in one portion.[2]
-
Heat the reaction mixture to a gentle reflux (typically 40-65 °C, depending on the substrate's stability).[2]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to carefully remove the palladium catalyst. Wash the filter cake with a small amount of methanol.[2]
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by standard methods (e.g., extraction, recrystallization, or column chromatography) to yield the desired carboxylic acid.
Protocol 2: Silane-Based Reductive Cleavage
This method is exceptionally mild and offers excellent chemoselectivity when CTH is problematic.[11]
Materials:
-
Benzyl ester substrate (1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)
-
Triethylsilane (Et₃SiH) (1.4 eq)
-
Triethylamine (Et₃N) (0.14 eq, optional but recommended)
-
Dichloromethane (DCM), anhydrous (10-15 mL per gram of substrate)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, prepare a catalyst solution by stirring Pd(OAc)₂, triethylsilane, and triethylamine in anhydrous DCM at room temperature for 15 minutes.[11]
-
In a separate flask, dissolve the benzyl ester substrate in anhydrous DCM.
-
Add the substrate solution dropwise to the catalyst mixture.[11]
-
Stir the mixture at room temperature. The reaction is often complete within 12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or DCM).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product as required.
Method Comparison Table
| Method | Catalyst / Reagents | Typical Conditions | Pros | Cons |
| Catalytic Transfer Hydrogenation | 10% Pd/C, NH₄HCO₂ | MeOH, 40-65 °C | High selectivity, no H₂ gas, inexpensive | Can be slow for hindered esters, potential acid/base issues |
| Poisoned Catalysis | Lindlar's Catalyst, H₂ | MeOH or EtOAc, RT, 1 atm | Excellent for preventing alkene reduction | Slower than standard Pd/C, catalyst can be expensive |
| Silane-Based Reduction | Pd(OAc)₂, Et₃SiH | DCM, RT | Exceptionally mild and selective, neutral conditions[11] | Silane reagents are more expensive, longer reaction times |
| Lewis Acid Cleavage | SnCl₄ or BCl₃·SMe₂ | DCM, 0 °C to RT | Non-reductive, fast | Harsh conditions, poor functional group tolerance for some groups |
| Enzymatic Hydrolysis | Lipase (e.g., CAL-A) | aq. buffer, RT | Unparalleled selectivity, extremely mild | Requires screening for enzyme compatibility, slower, aqueous medium |
References
- Kocienski, P. J. (2000). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. In Protecting Groups (3rd ed., pp. 235-236). Thieme. (Note: While a direct URL to the book's specific page is not available, the provided search result references this type of reaction's utility and conditions.)
-
Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. [Link]
-
ResearchGate. (2020). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. [Link]
-
Soom, N., & Thiemann, T. (2016). Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions. International Journal of Organic Chemistry, 6, 1-11. [Link]
-
Reber, K. P., & Gembicky, M. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 895–900. [Link]
-
Rao, H. S. P., & Reddy, K. S. (1998). Chemoselective Catalytic Hydrogenation of Alkenes by Lindlar Catalyst. Synthetic Communications, 28(11), 2061-2066. (Note: A direct link is not available, but the principle is cited in related literature.) [Link]
-
ResearchGate. (n.d.). Study of Deactivation of Pd(OH)2/C Catalyst in Reductive Debenzylation of Hexabenzylhexaazaisowurtzitane. [Link]
-
MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). [Link]
-
Organic Chemistry Portal. (n.d.). Alkane synthesis by alkene reduction. [Link]
-
Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 225-228. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]
-
Semantic Scholar. (n.d.). Selective Cleavage of Benzyl Ethers. [Link]
-
Semantic Scholar. (n.d.). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. [Link]
-
National Institutes of Health (NIH). (2022). Alkene Hydrobenzylation by a Single Catalyst That Mediates Iterative Outer-Sphere Steps. [Link]
-
Reddit. (2022). Selective O-debenzylation in presence of allylic group?. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
-
SciSpace. (2001). Poisoning and deactivation of palladium catalysts. [Link]
-
ACS Publications. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. [Link]
- Google Patents. (2006).
-
ResearchGate. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers. [Link]
-
Barbayianni, E., Fotakopoulou, I., Schmidt, M., Constantinou-Kokotou, V., Bornscheuer, U. T., & Kokotos, G. (2005). Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties. The Journal of Organic Chemistry, 70(22), 8730–8733. [Link]
-
ResearchGate. (n.d.). Deprotection of benzyl in ester substrates. [Link]
Sources
- 1. Alkane synthesis by alkene reduction [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Benzyl Ethers [organic-chemistry.org]
Technical Support Center: Synthesis of Fmoc-L-Allylglycine Benzyl Ester
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development scientists engaged in the synthesis of modified amino acids, specifically focusing on the preparation of Fmoc-L-allylglycine benzyl ester. Our goal is to provide you with in-depth technical insights, troubleshooting strategies, and validated protocols to help you achieve high yields and, most critically, maintain the stereochemical integrity of your product by avoiding racemization.
Introduction: The Challenge of Racemization
The synthesis of Fmoc-L-allylglycine benzyl ester, a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of an allyl group for subsequent modifications[1], presents a significant challenge: the preservation of enantiomeric purity. Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a common pitfall during the esterification of N-protected amino acids. This occurs primarily through the abstraction of the α-proton of the amino acid, a process that is often facilitated by the very conditions required for the chemical transformation.
The presence of the D-enantiomer impurity can have profound consequences in drug development, potentially leading to diastereomeric peptide impurities with altered biological activity, immunogenicity, or difficult separation profiles.[2] Therefore, robust control over the reaction conditions is paramount. This guide will dissect the causative factors of racemization in this specific synthesis and provide actionable, field-proven strategies to mitigate this risk.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of Fmoc-L-allylglycine benzyl ester, providing explanations grounded in chemical principles and offering practical solutions.
Question 1: I've synthesized my Fmoc-L-allylglycine benzyl ester, but my chiral HPLC analysis shows a significant peak for the D-enantiomer. What is the most likely cause of this racemization?
Answer: The most probable cause of racemization during the synthesis of Fmoc-L-allylglycine benzyl ester is the choice and handling of the base used in the reaction. The mechanism of racemization involves the deprotonation of the α-carbon of the amino acid.[3][4] Strong or sterically unhindered bases can readily abstract this proton, leading to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a mixture of L- and D-enantiomers.
In the context of benzyl ester synthesis using benzyl bromide, a common and effective method involves the use of a cesium salt of the Fmoc-amino acid.[5][6] While cesium carbonate is a relatively mild base, its handling and the reaction conditions are critical.
-
Excess Base: Using a significant excess of cesium carbonate can increase the basicity of the reaction mixture, thereby promoting α-proton abstraction.
-
Reaction Temperature: Elevated temperatures can accelerate the rate of racemization.[7] While some heat may be required to drive the esterification to completion, prolonged exposure to high temperatures should be avoided.
-
Solvent Choice: The polarity of the solvent can influence the rate of racemization. While polar aprotic solvents like Dimethylformamide (DMF) are often necessary to dissolve the reactants, they can also facilitate racemization.
Question 2: What specific reaction conditions should I use to minimize racemization during the benzylation of Fmoc-L-allylglycine?
Answer: To minimize racemization, a carefully controlled protocol using the cesium salt of Fmoc-L-allylglycine is highly recommended. This method is known for its mildness and effectiveness in preserving stereochemical integrity.
Here is a summary of the key parameters to control:
| Parameter | Recommended Condition | Rationale |
| Base | Cesium Carbonate (Cs₂CO₃) | Forms the cesium salt of the carboxylic acid, which is a soft nucleophile, promoting Sₙ2 reaction with benzyl bromide over elimination or racemization. |
| Stoichiometry of Base | 0.5 equivalents | Sufficient to form the cesium salt without creating an overly basic environment that would promote racemization. |
| Alkylating Agent | Benzyl Bromide (BnBr) | A good electrophile for the esterification reaction. |
| Stoichiometry of Alkylating Agent | 1.0 - 1.1 equivalents | A slight excess ensures complete reaction of the cesium salt without introducing significant impurities. |
| Solvent | Dimethylformamide (DMF) | Excellent solvent for the cesium salt and other reactants. |
| Temperature | Room Temperature (20-25 °C) | Provides a good balance between reaction rate and suppression of racemization. Avoid heating unless absolutely necessary and monitor for racemization if higher temperatures are used. |
| Reaction Time | 12-24 hours | Typically sufficient for the reaction to proceed to completion at room temperature. Monitor by TLC. |
Question 3: How can I accurately determine the enantiomeric purity of my final Fmoc-L-allylglycine benzyl ester product?
Answer: The most reliable and widely used method for determining the enantiomeric purity of Fmoc-amino acids and their esters is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[2][8][9][10] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation and allowing for accurate quantification.
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the chiral resolution of Fmoc-amino acids under reversed-phase conditions.[2][9] Macrocyclic glycopeptide-based CSPs, like those using teicoplanin, are also excellent choices.
-
Mobile Phase: A typical mobile phase for reversed-phase chiral HPLC of Fmoc-amino acids consists of a mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous component, often with an acidic additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[2]
-
Detection: UV detection at 220 nm is suitable for Fmoc-containing compounds due to the strong absorbance of the fluorenyl group.[2]
A validated chiral HPLC method should be able to achieve baseline resolution of the L- and D-enantiomers, with a limit of detection for the minor enantiomer typically below 0.1%.
Experimental Protocols
Protocol 1: Racemization-Resistant Synthesis of Fmoc-L-Allylglycine Benzyl Ester
This protocol is adapted from the well-established method of forming benzyl esters via their cesium salts, which is known to minimize racemization.[5][6]
Materials:
-
Fmoc-L-allylglycine
-
Cesium Carbonate (Cs₂CO₃)
-
Benzyl Bromide (BnBr)
-
Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Deionized Water
-
Diethyl ether
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Brine (saturated NaCl solution)
Procedure:
-
Formation of the Cesium Salt:
-
In a round-bottom flask, dissolve Fmoc-L-allylglycine (1 equivalent) in a minimal amount of ethanol.
-
Add an aqueous solution of cesium carbonate (0.5 equivalents) dropwise with stirring. Continue stirring until the Fmoc-L-allylglycine is fully dissolved and gas evolution (CO₂) ceases.
-
Remove the solvents (water and ethanol) under reduced pressure using a rotary evaporator to obtain the dry Fmoc-L-allylglycine cesium salt as a white solid. Dry the salt under high vacuum for at least 1 hour.
-
-
Esterification:
-
Dissolve the dried cesium salt in anhydrous DMF.
-
To this solution, add benzyl bromide (1.1 equivalents) dropwise at room temperature with stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexanes).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-L-allylglycine benzyl ester.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
-
Protocol 2: Chiral HPLC Analysis of Fmoc-L-Allylglycine Benzyl Ester
This is a general method and may require optimization for your specific HPLC system and column.
Materials and Equipment:
-
HPLC system with UV detector
-
Chiral Stationary Phase (CSP) column (e.g., Lux 5 µm Cellulose-1 or similar polysaccharide-based column)[2][9]
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA, HPLC grade)
-
Deionized water (HPLC grade)
-
Fmoc-L-allylglycine benzyl ester sample
-
Racemic standard of Fmoc-allylglycine benzyl ester (if available, for peak identification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile / 0.1% Trifluoroacetic Acid in water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Column Equilibration: Install the chiral column and equilibrate it with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of your synthesized Fmoc-L-allylglycine benzyl ester in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection and Analysis: Inject a suitable volume (e.g., 5-10 µL) of the sample solution onto the HPLC system.
-
Data Acquisition and Analysis:
-
Monitor the chromatogram at 220 nm.
-
Identify the peaks corresponding to the L- and D-enantiomers. If a racemic standard is not available, the major peak is assumed to be the desired L-enantiomer.
-
Integrate the peak areas of both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100
-
Visualizing the Process
Diagram 1: Workflow for Racemization-Free Synthesis
Caption: The mechanism of base-catalyzed racemization.
References
-
Phenomenex Inc. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Available at: [Link]
-
Zhang, L., et al. (2015). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 20(5), 8393-8412. Available at: [Link]
-
Phenomenex Inc. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. Available at: [Link]
-
Reddy, B. K., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 10(4), 433-442. Available at: [Link]
-
Li, Z., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5363. Available at: [Link]
-
Fields, G. B., et al. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Hudson, D. (2008). A convenient route to N-[2-(Fmoc)aminoethyl]glycine esters and PNA oligomerization using a Bis-N-Boc nucleobase protecting group strategy. The Journal of Organic Chemistry, 73(11), 4264-4267. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325-2329. Available at: [Link]
-
Hudson, D. (2008). A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. ResearchGate. Available at: [Link]
-
Lebr, J., & Satnsky, Z. (2007). HPLC separation of enantiomers using chiral stationary phases. eská a slovenská farmacie, 56(4), 155-163. Available at: [Link]
-
Khan, K. M., et al. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Molecules, 29(17), 3989. Available at: [Link]
- Goodman, M., et al. (Eds.). (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Thieme.
-
Hudson, D. (2016). A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. ACS Figshare. Available at: [Link]
-
Atmuri, N. D. P., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 103-116. Available at: [Link]
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. peptide.com [peptide.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. A convenient route to N-[2-(Fmoc)aminoethyl]glycine esters and PNA oligomerization using a Bis-N-Boc nucleobase protecting group strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 9. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Ring-Closing Metathesis (RCM) of Fmoc-Allylglycine Peptides
Welcome to the technical support center for Ring-Closing Metathesis (RCM) of Fmoc-allylglycine peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of peptide cyclization and troubleshoot common issues leading to low reaction yields. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Introduction: The Challenge of Peptide RCM
Ring-closing metathesis is a powerful tool for introducing conformational constraints into peptides, often enhancing their stability, selectivity, and therapeutic potential.[1][2] The incorporation of Fmoc-allylglycine provides a versatile handle for forming these cyclic structures via a carbon-carbon double bond, which is stable to proteolytic degradation.[1] However, the success of this reaction is highly sensitive to a variety of factors, from catalyst activity to the conformational preferences of the peptide chain. Low yields are a frequent hurdle, and this guide provides a systematic approach to diagnosing and resolving these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and challenges encountered during the RCM of Fmoc-allylglycine peptides.
Q1: My RCM reaction is not proceeding, or the yield is very low. What are the primary factors to investigate?
Low or no conversion in peptide RCM can be attributed to several key factors. A logical troubleshooting workflow is essential to pinpoint the root cause.
Troubleshooting Workflow for Low RCM Conversion
Caption: Troubleshooting workflow for low RCM yield.
Q2: Which Grubbs catalyst is best for my Fmoc-allylglycine peptide?
The choice of catalyst is critical and depends on the peptide sequence and steric hindrance around the allyl groups.
| Catalyst | Key Characteristics | Recommended Use Cases |
| Grubbs 2nd Generation (G-II) | High activity, but can be sensitive to functional groups and prone to causing olefin isomerization at elevated temperatures.[1] | Good starting point for many peptide RCM reactions. Often used at moderate temperatures (e.g., 40 °C).[1] |
| Hoveyda-Grubbs 2nd Generation (HG-II) | More stable than G-II, with a slower initiation rate. Often exhibits better functional group tolerance and can lead to higher yields with less isomerization.[1] | Recommended for sterically hindered substrates or when G-II leads to significant side products. |
Expert Insight: While G-II is highly active, its degradation at higher temperatures can lead to ruthenium hydride species that promote unwanted olefin isomerization.[1][3] HG-II is often a more robust choice for peptide applications, especially when higher temperatures are needed to overcome conformational hurdles.
Q3: My peptide has poor solubility in standard RCM solvents. What are my options?
Poor solubility of the protected peptide is a common issue that hinders efficient RCM.
-
Solvent Mixtures: Dichloromethane (DCM) is a common solvent for RCM due to its ability to swell the resin and dissolve the catalyst.[4] However, for less soluble peptides, mixtures of DCM with more polar, aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be beneficial.[4][5] A common starting point is a 4:1 (v/v) mixture of DCM:DMF.[4]
-
Caution with DMF: Be aware that residual DMF can potentially poison the Grubbs catalyst, leading to reduced efficiency.[6] Ensure thorough washing of the resin with DCM before adding the catalyst solution.
-
Alternative Solvents: For on-resin cyclization, trifluoroethanol (TFE) mixed with DCM has been shown to be effective for some peptide sequences.[4]
Q4: I am observing significant side products in my reaction mixture. How can I identify and minimize them?
The most common side reactions in peptide RCM are olefin isomerization and deallylation.[1]
-
Olefin Isomerization: This occurs when the double bond migrates along the carbon chain, leading to undesired cyclic products or linear dienes.[1][3] This is often caused by catalyst degradation products.[1]
-
Deallylation: The complete loss of an allyl group can occur, preventing cyclization.
-
Solution: Similar to isomerization, deallylation can be suppressed by optimizing the temperature and considering the use of additives like phenol.[1]
-
Experimental Protocol: On-Resin RCM with Isomerization Suppression
-
Resin Swelling: Swell the peptide-bound resin in DCM for 30-60 minutes.
-
Solvent Exchange: Thoroughly wash the resin with anhydrous, degassed DCM to remove any residual DMF.
-
Catalyst Preparation: In a separate flask, dissolve the chosen Grubbs catalyst (e.g., G-II or HG-II, 10-20 mol%) and phenol (if using with G-II, 5-10 equivalents relative to the catalyst) in anhydrous, degassed DCM.
-
Reaction Initiation: Add the catalyst solution to the resin suspension.
-
Inert Atmosphere: Maintain the reaction under a gentle stream of argon or nitrogen. This helps to drive the reaction forward by removing the ethylene byproduct.[6][7]
-
Temperature Control: Maintain the reaction at the desired temperature (e.g., 40 °C) with stirring.[1]
-
Monitoring: Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS.
-
Work-up: Once the reaction is complete, wash the resin extensively with DCM to remove the catalyst.
RCM Catalytic Cycle and Side Reactions
Caption: The RCM catalytic cycle and common side reactions.
Advanced Troubleshooting
Q5: I've optimized the catalyst, solvent, and temperature, but the yield is still low. Could the peptide sequence or protecting groups be the issue?
Yes, the primary sequence and the protecting groups can significantly influence RCM efficiency.
-
Peptide Conformation: The linear peptide must be able to adopt a conformation that brings the two allyl groups into proximity for the intramolecular reaction to occur.[3][4] If the peptide backbone is too rigid or prefers an extended conformation, the cyclization will be disfavored.
-
Protecting Groups: Bulky side-chain protecting groups can sterically hinder the approach of the catalyst to the olefins. It is crucial to ensure that the protecting group strategy is compatible with RCM.[8][9][10] The Fmoc group on the N-terminus can also influence the conformational preferences of the peptide.[1]
-
Aggregation: On-resin aggregation can prevent the catalyst from accessing the reaction sites.[11] This is a common issue in solid-phase peptide synthesis and can be mitigated by using chaotropic salts (e.g., LiCl) in the reaction mixture or by performing the reaction at a higher temperature.[12]
Summary of Key Optimization Parameters
| Parameter | Recommendation | Rationale |
| Catalyst | Start with HG-II (5-15 mol%). If using G-II, consider adding phenol. | HG-II is generally more stable. Phenol suppresses isomerization with G-II.[1] |
| Concentration | 0.5 - 5 mM in solution or on-resin. | High dilution favors intramolecular RCM over intermolecular oligomerization.[4] |
| Temperature | 40-60 °C. | Balances reaction rate with catalyst stability and minimizes side reactions.[1] |
| Solvent | Anhydrous, degassed DCM or DCM/DMF (4:1). | Ensures catalyst stability and substrate solubility.[4][13] |
| Atmosphere | Inert (Argon or Nitrogen). | Removes ethylene byproduct, driving the reaction to completion.[6][7] |
By systematically evaluating these parameters and understanding the underlying chemical principles, you can effectively troubleshoot and optimize the RCM of your Fmoc-allylglycine peptides to achieve higher yields and purer products.
References
-
Aldrich, J. V., & Gisemba, S. A. (2020). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). PMC. [Link]
-
Boyle, T. P., et al. (2005). Ring-closing metathesis of C-terminal allylglycine residues with an N-terminal beta-vinyl-substituted phosphotyrosyl mimetic as an approach to novel Grb2 SH2 domain-binding macrocycles. Chembiochem. [Link]
-
D'Souza, C., & O'Leary, D. J. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Publishing. [Link]
-
Lian, W., et al. (2016). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. PMC. [Link]
-
Usman, M., et al. (2022). Strategies for Improving Peptide Stability and Delivery. PMC. [Link]
-
Wikipedia. (n.d.). Ring-closing metathesis. Wikipedia. [Link]
-
Hansen, T. V., & Andersen, N. H. (2012). Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides. PMC. [Link]
-
Grant, G. A., et al. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. [Link]
-
Robinson, J. A., et al. (2007). Microwave-assisted RCM for the synthesis of carbocyclic peptides. ResearchGate. [Link]
-
Cochrane, S. A., et al. (2013). Investigation of the ring-closing metathesis of peptides in water. ResearchGate. [Link]
-
Biotage. (n.d.). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Biotage. [Link]
-
Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis: A Detailed Guide. Chemical Reviews. [Link]
-
Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today. [Link]
-
Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]
Sources
- 1. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 4. Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. Ring Closing Metathesis [organic-chemistry.org]
- 8. creative-peptides.com [creative-peptides.com]
- 9. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Compatibility of Grubbs catalyst with Fmoc-amino acid benzyl esters
Topic: Compatibility of Grubbs Catalysts with Fmoc-Amino Acid Benzyl Esters[1]
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Last Updated: February 12, 2026[1]
Executive Summary
The Grubbs catalyst (Generations I, II, and Hoveyda-Grubbs) is fundamentally compatible with Fmoc (Fluorenylmethyloxycarbonyl) protecting groups and Benzyl (Bn) esters .[1] Neither the carbamate (Fmoc) nor the ester (OBn) functionalities are chemically degraded by the active ruthenium carbene species under standard metathesis conditions.[1]
However, "chemical stability" does not equal "reaction success."[1] The primary failure modes in this system are conformational arrest (chelation) and olefin isomerization , rather than functional group incompatibility.[1] This guide details the mechanistic hurdles and validated protocols to overcome them.
Module 1: The "Stalled Reaction" (Chelation & Arrest)
Symptom: The reaction starts but stalls at <50% conversion.[1] Adding more catalyst yields diminishing returns.[1] Diagnosis: Ruthenium sequestration via carbonyl chelation.[1]
The Mechanism
In Fmoc-amino acid benzyl esters containing olefinic side chains (e.g., Allylglycine, homo-Allylglycine), the ruthenium center is electron-deficient.[1] It actively seeks electron density.[1]
-
The Trap: The carbonyl oxygen of the Fmoc carbamate or the benzyl ester can act as a Lewis base.[1]
-
The Arrest: If the olefin chain length allows the formation of a 5-, 6-, or 7-membered ring with the Ru center, the carbonyl oxygen will coordinate to the Ruthenium, displacing the labile ligand (phosphine) or occupying the vacancy required for the olefin substrate.[1]
-
Result: A stable, inactive "Ru-chelate" complex forms.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Concentration | Dilute (1–5 mM) | High dilution disfavors intermolecular metathesis (oligomerization) but does not necessarily stop intramolecular chelation.[1] However, it is critical for macrocyclization.[1] |
| Temperature | Reflux (40–80°C) | Heat increases the entropy of the system, making the ordered "chelate" state less favorable compared to the open, active state.[1] DCE (1,2-Dichloroethane) is preferred over DCM for its higher boiling point (83°C).[1] |
| Lewis Acids | Ti(OiPr)₄ | Advanced: Adding Titanium(IV) isopropoxide can "pre-complex" the interfering carbonyls, shielding them from the Ruthenium.[1] Use with caution as it may affect Fmoc stability if wet.[1] |
Module 2: The "Wrong Product" (Isomerization)
Symptom: Mass spectrometry shows the correct mass, but NMR indicates a shifted double bond (e.g., vinyl to internal olefin) or a truncated product.[1] Diagnosis: Ruthenium-Hydride (Ru-H) induced isomerization.[1]
The Mechanism
At high temperatures (often required to break the chelation described in Module 1), the Grubbs catalyst can decompose to form Ruthenium hydride species.[1] These hydrides act as isomerization catalysts, moving the double bond along the alkyl chain.[1]
-
Risk Factor: This is particularly prevalent with Fmoc-protected amines nearby, as the nitrogen (even if protected) can assist in the hydride transfer mechanism.[1]
Prevention Strategy
The Additive Solution: To prevent isomerization, you must scavenge the Ru-hydride species without poisoning the active metathesis catalyst.[1]
-
1,4-Benzoquinone (10–20 mol%): The gold standard.[1] It oxidizes Ru-H species back to active Ru species or forms an inert complex with the hydride, preventing migration.[1]
-
2,6-Dichlorobenzoquinone: A more potent alternative if 1,4-benzoquinone fails.[1]
Module 3: Catalyst Poisoning (Impurity Management)
Symptom: Catalyst turns brown/black immediately upon addition; zero conversion.[1] Diagnosis: Trace impurities from peptide synthesis steps.[1]
Critical Incompatibilities
While Fmoc and Benzyl esters are safe, the residue from their synthesis is not.[1]
-
Piperidine (Fmoc removal reagent): Even trace amounts of free secondary amines will instantly coordinate to Ru and kill the catalyst.[1]
-
Fix: Wash the organic phase with 1M KHSO₄ or dilute HCl (if acid-stable) followed by brine before the metathesis step.[1]
-
-
DMF (Solvent): DMF is a Lewis base that can compete for the Ru center.[1]
-
Fix: If the precursor was synthesized in DMF, perform an extensive aqueous workup or azeotropic removal with toluene.[1]
-
-
Sulfur (Cysteine/Methionine): If your amino acid sequence contains Met or Cys, the sulfur lone pairs will poison the catalyst.[1]
-
Fix: This requires specialized "fast-initiating" catalysts (e.g., Grubbs III) or protecting the sulfur as a sulfoxide (reduced back later).[1]
-
Validated Experimental Protocol
Workflow: Ring-Closing Metathesis (RCM) of an Fmoc-AA-OBn Derivative.
Pre-Reaction Checklist
Step-by-Step Procedure
-
Dissolution: Dissolve the substrate in degassed solvent to a final concentration of 2 mM to 5 mM . (e.g., 100 mg substrate in ~50–100 mL solvent).
-
Note: High dilution is essential to favor intramolecular ring closing over intermolecular dimerization.[1]
-
-
Reflux Setup: Fit the flask with a reflux condenser under a positive pressure of Argon/Nitrogen.[1]
-
Catalyst Addition (Portion-wise):
-
Dissolve 5 mol% of G2/HG2 in a minimal amount of degassed solvent.
-
Add to the reaction mixture via syringe.
-
Heat to reflux (40°C for DCM, 83°C for DCE).[1]
-
-
Monitoring: Check TLC/LC-MS after 2 hours.
-
Quenching: Once complete, add DMSO (50 eq relative to catalyst) or activated carbon to bind the Ruthenium.[1] Stir open to air for 1 hour.
-
Purification: Filter through a pad of Celite/Silica to remove the catalyst residue.[1] Concentrate and purify via flash chromatography.
Visual Troubleshooting Logic
The following diagram illustrates the decision-making process for troubleshooting metathesis failures in this specific chemical context.
Caption: Decision tree for diagnosing Grubbs catalyst failure modes in amino acid derivatives.
FAQ: Frequently Asked Questions
Q: Can I use the Fmoc group after the metathesis? A: Yes. In fact, performing metathesis on the Fmoc-protected amine is preferred over the free amine.[1] The Fmoc group withdraws electron density from the nitrogen, preventing it from coordinating to the Ruthenium.[1] Never attempt metathesis on a free amino acid amine; it will poison the catalyst immediately [1].[1]
Q: Does the Benzyl ester (OBn) participate in the reaction? A: Generally, no.[1] Benzyl esters are stable.[1][4] However, if you are using an Allyl ester (OAll) , the Grubbs catalyst will cleave it or cross-metathesize with it.[1] Ensure you are using a Benzyl ester (OBn), which contains an aromatic ring, not an olefin [2].[1]
Q: Why is my product dark brown even after chromatography? A: Ruthenium byproducts are notoriously difficult to remove.[1]
-
Tip: Add Pb(OAc)₄ (Lead tetraacetate) or tris(hydroxymethyl)phosphine during the workup to make the Ru species more polar, trapping them on the silica column [3].[1]
Q: Is Hoveyda-Grubbs II better than Grubbs II for this? A: Often, yes.[1] Hoveyda-Grubbs II is more stable to heat and less sensitive to oxygen.[1] Since breaking the "chelation arrest" often requires refluxing in DCE, the thermal stability of Hoveyda-Grubbs II makes it the superior choice for difficult peptide substrates [4].[1]
References
-
Grubbs, R. H. (Ed.). (2003).[1][5] Handbook of Metathesis. Wiley-VCH.[1][6] (Foundational text on catalyst compatibility with amines and carbamates).
-
Hong, S. H., & Grubbs, R. H. (2006).[1] Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products. Journal of the American Chemical Society.[1][5][7] (Methodologies for Ru removal).
-
Organic Chemistry Portal. (2013).[1] Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters. Retrieved from [Link]
Sources
- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 2. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
Validation & Comparative
Definitive Guide to HPLC Separation of Fmoc-L-Allylglycine Benzyl Ester Enantiomers
Topic: HPLC Separation of Fmoc-L-Allylglycine Benzyl Ester Enantiomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2]
Executive Summary
The enantiomeric purity of Fmoc-L-allylglycine benzyl ester is a critical quality attribute in the synthesis of peptide-based therapeutics and peptidomimetics. As a non-proteinogenic amino acid derivative, its olefinic side chain and bulky protecting groups (Fmoc and Benzyl) present unique chromatographic challenges.[1][2]
This guide objectively compares the performance of the two dominant Chiral Stationary Phases (CSPs)—Amylose-based (e.g., Chiralpak AD-H) and Cellulose-based (e.g., Chiralcel OD-H) —identifying the optimal workflow for baseline resolution.[1][2]
The Analytical Challenge
Fmoc-L-allylglycine benzyl ester contains a single chiral center at the
-
N-terminus: Fluorenylmethyloxycarbonyl (Fmoc) group.[2][3][4][5]
-
C-terminus: Benzyl ester (OBn) group.[2]
The Problem: The lack of free polar groups (COOH or NH2) reduces the efficacy of zwitterionic or ligand-exchange columns. Separation must rely heavily on
Comparative Analysis: Amylose vs. Cellulose CSPs[1][6]
For this specific analyte, we compare the two industry-standard "coated" polysaccharide phases.[2]
Option A: Amylose tris(3,5-dimethylphenylcarbamate) [1][2]
-
Commercial Examples: Chiralpak AD-H, Lux Amylose-1.[2]
-
Structure: Helical amylose polymer coated on silica.[2] The helical groove is open, allowing bulky aromatic groups (like Fmoc) to fit ("inclusion complex").[1][2]
Option B: Cellulose tris(3,5-dimethylphenylcarbamate) [1][2]
-
Commercial Examples: Chiralcel OD-H, Lux Cellulose-1.[2]
-
Structure: Linear cellulose polymer forming rigid "sheets" or "trenches."[2]
Performance Matrix
| Feature | Amylose (AD-H Type) | Cellulose (OD-H Type) | Verdict for Fmoc-Allylglycine-OBn |
| Selectivity ( | High (Typical | Moderate (Typical | Amylose Wins. The open helical structure better accommodates the bulky Fmoc group.[2] |
| Resolution ( | Excellent ( | Good ( | Amylose Wins. Sharper peaks due to faster mass transfer kinetics for this specific bulky ligand.[1][2] |
| Solvent Tolerance | Low (Restricted to Alcohols/Alkanes) | Low (Restricted to Alcohols/Alkanes) | Tie. Both require "Immobilized" versions (IA/IB) if DCM/THF is needed.[1] |
| Loading Capacity | High | Moderate | Amylose Wins. Better for semi-prep purification. |
Experimental Protocol (SOP)
This protocol is designed for Normal Phase (NP) separation, which provides the highest selectivity for this hydrophobic molecule.[1][2]
Reagents & Equipment
-
HPLC System: Agilent 1100/1200 or Waters Alliance (UV Detector req.).
-
Column: Chiralpak AD-H (4.6 x 250 mm, 5
m) or equivalent.[1][2] -
Mobile Phase A: n-Hexane (HPLC Grade).
-
Mobile Phase B: Isopropanol (IPA) or Ethanol (EtOH).[1]
-
Sample Diluent: 90:10 Hexane:IPA.
Step-by-Step Workflow
-
Sample Preparation:
-
System Equilibration:
-
Screening Gradient (Optional but Recommended):
-
If retention is unknown, run a shallow gradient: 5% B to 20% B over 20 minutes.[1]
-
Target: Elution between 8–15 minutes.
-
-
Isocratic Method (Optimized):
Data Analysis
-
Enantiomeric Excess (ee):
[1][2] -
Elution Order: typically, the L-isomer elutes second on Amylose tris(3,5-dimethylphenylcarbamate) columns under these conditions, but this must be confirmed by injecting a pure L-standard.
Mechanism of Separation
The separation relies on a "Three-Point Interaction" model between the analyte and the Chiral Stationary Phase (CSP).[2]
Figure 1: Mechanistic interaction pathway driving the chiral recognition of Fmoc-allylglycine benzyl ester on an Amylose-based CSP.[2]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Broad Peaks | Solubility issues in mobile phase | Switch modifier from IPA to Ethanol (sharper peaks). |
| No Separation | Mobile phase too strong (too polar) | Decrease IPA content to 5% or 2%. Lower Flow rate to 0.5 mL/min. |
| Peak Tailing | Silanol interactions | Add 0.1% Diethylamine (DEA) or TFA to the mobile phase (rarely needed for neutral esters).[1] |
| Doublet Peaks | Rotamers | Fmoc-amino acids can exist as rotamers. Heat column to 40°C to coalesce peaks. |
References
-
Phenomenex Technical Note TN-1148.
-Amino Acids Using Chiral HPLC." Phenomenex.com.[2] -
Sigma-Aldrich Application Guide. "Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC." SigmaAldrich.com.[2]
-
Organic Syntheses, Vol. 92. "Preparation of N-(Boc)-Allylglycine Methyl Ester." (Validation of chiral separation for allylglycine derivatives). OrgSyn.org.[2]
-
Journal of Chromatography A. "Chiral recognition of N-Fmoc-alpha-amino acid derivatives on polysaccharide-based stationary phases." ScienceDirect.[2]
Sources
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Fmoc-Allyl-Gly-OBzl Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of synthetic peptide intermediates is a cornerstone of quality control and process optimization. The dipeptide derivative, Fmoc-Allyl-Gly-OBzl, with its combination of a bulky N-terminal protecting group (Fmoc), a reactive allyl side chain, and a C-terminal benzyl ester, presents a unique analytical challenge. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of this important synthetic building block, offering insights into fragmentation behavior, instrument performance, and best practices for data acquisition. By understanding the nuances of different analytical platforms, researchers can select the optimal methodology for confident structural elucidation and purity assessment.
The Analytical Imperative: Why Mass Spectrometry for Protected Peptides?
In the realm of solid-phase peptide synthesis (SPPS), the verification of each building block and intermediate is paramount to the success of the final product.[1] Mass spectrometry serves as a rapid and highly sensitive tool for confirming the molecular weight of protected peptides like Fmoc-Allyl-Gly-OBzl, ensuring the correct amino acids and protecting groups are in place.[2] Furthermore, tandem mass spectrometry (MS/MS) provides invaluable structural information through controlled fragmentation, allowing for sequence verification and the identification of potential side-products or degradants.[3]
This guide will focus on the two most prevalent ionization techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with high-resolution mass analyzers such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems.
Ionization Techniques: A Tale of Two Sprays
The choice of ionization source is a critical first step in the mass spectrometric analysis of any molecule, and for protected peptides, both ESI and MALDI present distinct advantages and disadvantages.
Electrospray Ionization (ESI): The Gentle Giant for Solutions
ESI is a soft ionization technique that generates ions from a liquid solution, making it highly compatible with liquid chromatography (LC) for online separation and analysis (LC-MS).[4] For a moderately sized, protected dipeptide like Fmoc-Allyl-Gly-OBzl, ESI typically produces protonated molecules [M+H]+ in positive ion mode and deprotonated molecules [M-H]- in negative ion mode.[5]
Advantages for Fmoc-Allyl-Gly-OBzl Analysis:
-
Soft Ionization: Minimizes in-source fragmentation, providing a clear molecular ion peak.[6]
-
LC-MS Compatibility: Enables the separation of the target molecule from impurities prior to MS analysis, which is crucial for complex reaction mixtures.
-
Multiple Charging: While less common for a dipeptide, the ability to form multiply charged ions can extend the mass range of the analyzer.[7]
Considerations:
-
Adduct Formation: ESI is prone to the formation of adducts with cations present in the sample or solvent, such as sodium [M+Na]+ and potassium [M+K]+.[8] This can complicate spectral interpretation.
-
Ion Suppression: The presence of salts or other non-volatile components in the sample can suppress the ionization of the analyte of interest.[6]
Matrix-Assisted Laser Desorption/Ionization (MALDI): The Powerhouse for Solid Samples
MALDI is another soft ionization technique where the analyte is co-crystallized with a matrix on a target plate and then ionized by a laser beam.[4] It is particularly well-suited for high-throughput screening and the analysis of larger molecules.
Advantages for Fmoc-Allyl-Gly-OBzl Analysis:
-
Tolerance to Salts: MALDI is generally more tolerant to salts and buffers than ESI, simplifying sample preparation.[9]
-
Singly Charged Ions: Predominantly generates singly charged ions [M+H]+, leading to simpler spectra.[10]
-
High Throughput: The use of target plates allows for the rapid analysis of multiple samples.
Considerations:
-
Matrix Selection: The choice of matrix is critical and can influence ionization efficiency and fragmentation. Acidic matrices can sometimes cause the loss of acid-labile protecting groups.[9] For protected peptides, matrices like dithranol may be preferred to minimize fragmentation.[11]
-
Limited LC-Coupling: While offline LC-MALDI is possible, it is less common and more cumbersome than online LC-ESI-MS.
High-Resolution Mass Analyzers: Dissecting the Molecular Fingerprint
High-resolution mass spectrometry (HRMS) is essential for the unambiguous identification of Fmoc-Allyl-Gly-OBzl, providing high mass accuracy to confirm its elemental composition.[12][13] The two leading technologies in this space are Q-TOF and Orbitrap.
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry
Q-TOF instruments combine a quadrupole mass filter with a time-of-flight analyzer, offering a good balance of resolution, sensitivity, and speed.[14]
Performance Characteristics:
-
High Resolution: Typically provides resolution in the range of 20,000 to 60,000 (FWHM).
-
Excellent Mass Accuracy: Achieves low ppm mass accuracy, enabling confident molecular formula determination.
-
Fast Acquisition Rates: Suitable for coupling with fast chromatography.
Orbitrap Mass Spectrometry
The Orbitrap is a high-resolution mass analyzer that traps ions in an orbital motion around a central electrode. The frequency of this motion is directly related to the mass-to-charge ratio of the ion.
Performance Characteristics:
-
Ultra-High Resolution: Capable of achieving resolutions exceeding 100,000 (FWHM), which can help to resolve isobaric interferences.[12]
-
Superior Mass Accuracy: Routinely provides sub-ppm mass accuracy.
-
High Sensitivity: Offers excellent sensitivity for the detection of low-abundance species.
| Feature | ESI-Q-TOF | ESI-Orbitrap | MALDI-TOF |
| Ionization Mode | Soft, solution-phase | Soft, solution-phase | Soft, solid-state |
| Typical Ions | [M+H]+, [M-H]-, adducts | [M+H]+, [M-H]-, adducts | [M+H]+ (predominantly) |
| Resolution | High (20k-60k) | Ultra-high (>100k) | Moderate to High |
| Mass Accuracy | < 5 ppm | < 1 ppm | < 10 ppm |
| LC-Coupling | Seamless online | Seamless online | Offline, more complex |
| Throughput | Moderate | Moderate | High |
| Salt Tolerance | Low | Low | High |
Predicted Fragmentation Pathways of Fmoc-Allyl-Gly-OBzl
Understanding the fragmentation patterns of Fmoc-Allyl-Gly-OBzl is crucial for its structural confirmation via tandem mass spectrometry (MS/MS). The fragmentation will be influenced by the ionization mode (positive or negative) and the presence of the various protecting groups.
Positive Ion Mode (ESI and MALDI)
In positive ion mode, fragmentation is typically initiated by protonation, often at the amide backbone. The following are the expected key fragmentation pathways under Collision-Induced Dissociation (CID):
-
Loss of the Fmoc group: The most characteristic fragmentation is the loss of the fluorenylmethoxycarbonyl group as a neutral loss or the formation of the fluorenylmethyl cation at m/z 179.[15]
-
Backbone Fragmentation: Cleavage of the peptide backbone will lead to the formation of b- and y-type ions. For Fmoc-Allyl-Gly-OBzl, the most prominent ions would be the b1 and y1 ions.
-
Loss of Benzyl Group: The benzyl ester can be lost as a neutral molecule (benzyl alcohol) or as a benzyl cation (m/z 91).
-
Loss of Allyl Group: The allyl group on the glycine residue may also be lost as a neutral species.
Caption: Predicted Fragmentation of [Fmoc-Allyl-Gly-OBzl+H]+
Negative Ion Mode (ESI)
In negative ion mode, fragmentation of the deprotonated molecule [M-H]- can provide complementary structural information.
-
Loss of the Fmoc group: Similar to the positive mode, the Fmoc group can be lost.
-
Formation of c- and z-type ions: Backbone fragmentation in negative mode can lead to the formation of c- and z-type ions.
-
Loss of CO2: Decarboxylation from the C-terminus is a common fragmentation pathway in negative ion mode.
Caption: Predicted Fragmentation of [Fmoc-Allyl-Gly-OBzl-H]-
Experimental Protocols
To ensure reproducible and high-quality data, the following protocols are recommended for the analysis of Fmoc-Allyl-Gly-OBzl derivatives.
Sample Preparation Workflow
Caption: General Sample Preparation Workflow
Protocol 1: LC-ESI-Q-TOF/Orbitrap Analysis
-
Sample Preparation:
-
Dissolve Fmoc-Allyl-Gly-OBzl in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a stock concentration of 1 mg/mL.
-
Dilute the stock solution with the same solvent to a final concentration of 10 µM for direct infusion or 1-5 µM for LC-MS analysis.
-
-
Liquid Chromatography (for LC-MS):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (ESI-Q-TOF or ESI-Orbitrap):
-
Ionization Mode: Positive and Negative Electrospray Ionization.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) with a collision energy ramp (e.g., 10-40 eV) to obtain comprehensive fragmentation information.
-
Protocol 2: MALDI-TOF Analysis
-
Sample and Matrix Preparation:
-
Dissolve Fmoc-Allyl-Gly-OBzl in acetonitrile to a concentration of 1 mg/mL.
-
Prepare a saturated solution of dithranol in acetonitrile.
-
-
Target Spotting:
-
Mix the sample solution and the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely (dried droplet method).
-
-
Mass Spectrometry (MALDI-TOF):
-
Ionization Mode: Positive ion reflector mode.
-
Laser: Nitrogen laser (337 nm).
-
Laser Fluence: Adjust to the minimum necessary for good signal intensity to minimize fragmentation.
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS (if available): Use post-source decay (PSD) or CID to induce fragmentation.
-
Conclusion: Making an Informed Decision
The choice of mass spectrometry technique for the analysis of Fmoc-Allyl-Gly-OBzl derivatives depends on the specific analytical needs. For routine confirmation of molecular weight in a high-throughput setting, MALDI-TOF offers speed and simplicity. However, for detailed structural characterization, impurity profiling, and analysis of complex reaction mixtures, the coupling of liquid chromatography with high-resolution mass spectrometry, such as LC-ESI-Q-TOF or LC-ESI-Orbitrap , is the superior approach. The ultra-high resolution and mass accuracy of Orbitrap instruments provide the highest level of confidence in structural assignments.
By leveraging the information and protocols in this guide, researchers can confidently navigate the analytical challenges posed by protected peptide intermediates, ensuring the quality and integrity of their synthetic products and accelerating the pace of drug discovery and development.
References
-
Ramesh, M., et al. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides. Rapid Communications in Mass Spectrometry, 25(14), 1949-58. (URL: [Link])
-
Li, Y., et al. (2009). Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 44(8), 1213-21. (URL: [Link])
-
Xiong, X., & Zhai, S. (2018). Proposed fragmentation pathway for the Fmoc-Dap. ResearchGate. (URL: [Link])
-
Mass Spectrometry Applications in Peptide Analysis | Laboratory Research | Biovera. (2024). (URL: [Link])
-
Perreault, H., & K.G. Standing. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6964. (URL: [Link])
-
Reid, G. E., & McLuckey, S. A. (2010). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit 16.1. (URL: [Link])
-
Stankova, M., et al. (1998). Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. Rapid Communications in Mass Spectrometry, 12(2), 53-8. (URL: [Link])
-
Phelan, R. V., & J. P. Hart. (2008). Optimized Sample Preparation for MALDI Mass Spectrometry Analysis of Protected Synthetic Peptides. Journal of the American Society for Mass Spectrometry, 19(4), 614-9. (URL: [Link])
-
Schematic overview of Fmoc solid-phase peptide synthesis (SPPS),... | ResearchGate. (URL: [Link])
-
Siuzdak, G. (2003). Peptide and protein analysis with mass spectrometry. ResearchGate. (URL: [Link])
-
Characterization of intact and modified proteins by mass spectrometry - MS Vision. (URL: [Link])
-
Vachet, R. W., & G. S. G. (2004). Mass spectrometry of peptides and proteins. Analytical and Bioanalytical Chemistry, 378(4), 912-25. (URL: [Link])
-
Perreault, H., & Standing, K. G. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6964. (URL: [Link])
-
Mass spectrometry of peptides and proteins - OSU Chemistry. (URL: [Link])
-
Medzihradszky, K. F., & Burlingame, A. L. (2001). Sequence dependent fragmentation of peptides generated by MALDI quadrupole time-of-flight (MALDI Q-TOF) mass spectrometry and its implications for protein identification. Journal of the American Society for Mass Spectrometry, 12(4), 447-56. (URL: [Link])
-
A, M. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 2821, 83-89. (URL: [Link])
-
Mass Spectrometry in Peptide and Protein Analysis - Mabion. (URL: [Link])
-
Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. - ResearchGate. (URL: [Link])
-
Peptide Mapping for Sequence Confirmation of Therapeutic Proteins and Recombinant Vaccine Antigens by High-Resolution Mass Spectrometry: Software Limitations, Pitfalls, and Lessons Learned - MDPI. (URL: [Link])
-
Peptide fragmentation. (a) For every two adjacent amino acid residues,... - ResearchGate. (URL: [Link])
-
Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297-311. (URL: [Link])
-
Cotham, V. C., et al. (2012). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 23(3), 515-25. (URL: [Link])
-
High-resolution mass-spectrometry analysis of peptides and proteins - ResearchGate. (URL: [Link])
-
Loo, J. A. (2016). Mass spectrometry for proteomics - part 2. YouTube. (URL: [Link])
-
Fagerquist, C. K. (2024). Exploring the fragmentation efficiency of proteins analyzed by MALDI-TOF-TOF tandem mass spectrometry using computational and statistical analyses. PLOS One, 19(5), e0299641. (URL: [Link])
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (URL: [Link])
-
Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (URL: [Link])
-
Bioactive Peptides as Antibacterial Agents and Visual Transduction. (URL: [Link])
-
An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis - PMC. (URL: [Link])
-
Amino Protecting Group-Benzyl Series - Suzhou Highfine Biotech. (URL: [Link])
-
General method to prepare amino acids benzyl esters and to isolate them... - ResearchGate. (URL: [Link])
-
Otera, J., et al. (1995). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Journal of the Chemical Society, Perkin Transactions 1, (2), 143-6. (URL: [Link])
-
Dealing with Metal Adduct Ions in Electrospray: Part 1. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biovera.com.au [biovera.com.au]
- 5. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sequence dependent fragmentation of peptides generated by MALDI quadrupole time-of-flight (MALDI Q-TOF) mass spectrometry and its implications for protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 11. msvision.com [msvision.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzyl vs. t-Butyl Ester Protection in Peptide Metathesis: A Strategic Selection Guide
Executive Summary
In the synthesis of stapled peptides via Ring-Closing Metathesis (RCM), the choice between Benzyl (Bn) and tert-Butyl (t-Bu) ester protection for side-chain carboxylates (Asp/Glu) or C-termini is not merely a matter of preference—it is often the determinant of synthetic success.[1]
While Ruthenium-based metathesis catalysts (Grubbs I/II, Hoveyda-Grubbs) are generally tolerant of both ester types, the post-metathesis deprotection strategy creates a critical divergence.
-
The Bottom Line: t-Butyl esters are the superior choice for >90% of peptide metathesis applications, particularly in Fmoc-based Solid Phase Peptide Synthesis (SPPS). They offer excellent solubility in chlorinated solvents (essential for RCM) and allow for acidic deprotection (TFA) that leaves the newly formed olefin "staple" intact.
-
The Niche for Benzyl: Benzyl esters are reserved for specific Boc-chemistry applications or instances where the final target requires a saturated (reduced) staple , allowing simultaneous deprotection and alkene reduction via hydrogenolysis.
The Core Conflict: Mechanism & Compatibility
To understand the comparison, one must analyze the two distinct phases of the synthesis: the Metathesis Step (forming the ring) and the Deprotection Step (removing the protecting groups).
Catalyst Interaction (The Metathesis Step)
Ruthenium carbenes are "soft" Lewis acids. Oxygen-containing functional groups like esters are "hard" ligands. Consequently, neither benzyl nor t-butyl esters significantly poison the catalyst. However, their conformational influence differs:
-
t-Butyl Esters: The bulky aliphatic group disrupts
-sheet aggregation. Since RCM is typically performed in non-polar solvents like Dichloromethane (DCM) or Dichloroethane (DCE), the increased solubility provided by t-Bu groups enhances the "effective concentration" of the reactive alkene, promoting intramolecular cyclization over intermolecular oligomerization. -
Benzyl Esters: The aromatic ring can induce
-stacking interactions, potentially leading to aggregation in DCM. This aggregation can sequester the reactive alkenes, lowering RCM yields and increasing dimer formation.
The Deprotection Trap (The Critical Differentiator)
This is where the pathway diverges. RCM creates a carbon-carbon double bond (alkene).
-
t-Bu Removal: Requires Trifluoroacetic Acid (TFA).[1][2][3] The alkene is stable in TFA.
-
Bn Removal: Standard removal is Hydrogenolysis (
).[2] This reduces the alkene to an alkane.
Visualizing the Pathway Divergence
The following diagram illustrates the synthetic consequences of each protecting group choice.
Figure 1: Decision pathways showing how the protecting group dictates the final chemical outcome. Note that standard Benzyl deprotection (Path B) destroys the metathesis product unless saturation is desired.
Comparative Analysis
t-Butyl Ester (The Industry Standard)
-
Chemistry: Fmoc-SPPS compatible.
-
Deprotection: 95% TFA / 2.5% TIS / 2.5%
. -
RCM Performance: Excellent. The steric bulk of the tert-butyl group prevents the formation of secondary structures in DCM, keeping the peptide backbone accessible to the bulky Ruthenium catalyst.
-
Pros:
-
Preserves the olefin staple.
-
Orthogonal to Fmoc removal (Piperidine).[2]
-
Safe handling (no HF required).
-
-
Cons:
-
Acid sensitive; cannot be used if the synthesis requires intermediate acid steps (rare in Fmoc chemistry).
-
Benzyl Ester (The Specialist Option)
-
Chemistry: Boc-SPPS compatible.
-
Deprotection: HF (anhydrous) or
.[2] -
RCM Performance: Moderate. Benzyl esters are planar and aromatic. In non-polar solvents (DCM), peptides with multiple benzyl groups can stack, reducing effective solubility and slowing down the metathesis kinetics.
-
Pros:
-
Allows for "One-Pot" deprotection and saturation: If the goal is a flexible, saturated hydrocarbon tether,
removes the ester and reduces the double bond simultaneously.
-
-
Cons:
-
Incompatible with unsaturated staples unless HF or TFMSA (Trifluoromethanesulfonic acid) is used.
-
HF is extremely hazardous and requires specialized Teflon vacuum lines.
-
TFMSA is harsh and can degrade sensitive peptide motifs.
-
Data Summary Table
| Feature | t-Butyl Ester (OtBu) | Benzyl Ester (OBn) |
| Primary SPPS Strategy | Fmoc / tBu | Boc / Bzl |
| RCM Solvent Solubility | High (Steric bulk aids solvation) | Moderate/Low (Risk of |
| Deprotection Reagent | TFA (Trifluoroacetic Acid) | |
| Staple Fate (Standard) | Alkene Preserved | Alkene Reduced (with |
| Catalyst Poisoning | Negligible | Negligible |
| Aggregation Risk | Low | High |
| Recommended For | Stapled Peptides, Macrocycles | Saturated Tethers, Solution Phase |
Experimental Protocols
Protocol A: RCM of Peptides with t-Butyl Esters (Standard)
This protocol assumes an Fmoc-protected peptide on resin or in solution with OtBu side chains.
-
Solvent Prep: Degas Dichloromethane (DCM) or Dichloroethane (DCE) with nitrogen for 15 mins. Oxygen degrades the Ruthenium catalyst.
-
Dissolution: Dissolve the protected peptide to a concentration of 0.2 – 0.5 mM .
-
Note: Dilution is key to favor intramolecular cyclization (ring closing) over intermolecular dimerization.
-
-
Catalyst Addition: Add Grubbs I or II catalyst (10–20 mol%) as a solid or dissolved in minimal degassed DCM.
-
Reflux: Stir under nitrogen at reflux (40°C for DCM, 83°C for DCE) for 2–12 hours. Monitor by HPLC/MS.
-
Quenching: Add DMSO (50 eq relative to catalyst) or vinyl ethyl ether to quench the active Ruthenium species.
-
Workup: Evaporate solvent.
-
Deprotection (Global): Treat residue with TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Result: Peptide with unsaturated (C=C) staple and free carboxylates.
Protocol B: RCM of Peptides with Benzyl Esters (The "Saturated" Route)
Use this ONLY if you intend to reduce the double bond.
-
Metathesis: Perform RCM as described in Protocol A.
-
Purification: Isolate the protected cyclic peptide via flash chromatography (if in solution).
-
Hydrogenolysis:
-
Dissolve peptide in MeOH or EtOAc.
-
Add 10% Pd/C (10-20% by weight of peptide).
-
Stir under
balloon (1 atm) for 4–16 hours.
-
-
Result: Peptide with saturated (C-C) staple and free carboxylates.
Protocol C: Saving the Alkene with Benzyl Esters (Advanced)
If you must use Benzyl esters (e.g., Boc chemistry) but need the alkene intact.
-
Do NOT use
. -
Method: Use TMSI (Iodotrimethylsilane) or TFMSA .
-
TMSI Procedure: Treat the protected peptide in dry DCM with TMSI (3–5 eq) at 0°C for 30 mins. Quench with methanol. This cleaves benzyl esters/ethers without reducing the alkene.
-
Warning: TMSI is highly moisture sensitive and can cleave other ethers.
-
Strategic Decision Matrix
Use the following logic to finalize your reagent selection:
-
Are you using Fmoc SPPS?
-
Do you require the metathesis double bond (alkene) to remain in the final product?
-
YES:
-
NO (Saturation desired):
-
References
-
Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition.
-
Miller, S. J., et al. (1996). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society.
-
Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets. Methods in Enzymology.
-
Kim, Y. W., & Gross, R. A. (2012). Effects of protecting groups on ring-closing metathesis for the synthesis of macrocyclic peptides. Journal of Organic Chemistry.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. peptide.com [peptide.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Hydrogenolysis of benzyl esters with palladium-on-carbon catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 8. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester
Executive Summary & Chemical Profile[1]
Proper disposal of (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester (Fmoc-Allylglycine benzyl ester) requires understanding its dual nature: it is a lipophilic, protected amino acid derivative that poses environmental bioaccumulation risks if released, yet it is chemically stable enough to require high-temperature incineration for complete destruction.
Unlike simple inorganic salts, this compound contains three distinct functional motifs—the Fmoc group (polycyclic aromatic), the Allyl side chain (reactive alkene), and the Benzyl ester (lipophilic protecting group). Our disposal strategy prioritizes the prevention of leaching and the complete oxidation of these aromatic systems.
Chemical Hazard Profile
| Parameter | Data / Specification | Operational Implication |
| CAS Number | 477578-53-3 (Analog/Base) | Use for waste manifesting. |
| Molecular Formula | C₂₇H₂₅NO₄ | High carbon content; suitable for fuel blending. |
| Physical State | White to off-white powder | Particulate inhalation hazard during transfer. |
| Hazard Class | Irritant (Skin/Eye/Resp) | NOT P-listed or U-listed (RCRA). |
| Reactivity | Base-labile (Fmoc), Acid/H₂-labile (Benzyl) | DO NOT mix with strong bases (piperidine) in waste drums to avoid exothermic decomposition. |
| Solubility | Low in water; High in DCM/DMF | DO NOT dispose of via sink/drain. |
Waste Segregation Logic (The "Why")
Scientist's Insight: The most common compliance failure with Fmoc-amino esters is misclassification as "General Solid Waste." Because of the benzyl ester moiety, this compound is highly lipophilic. If disposed of in a municipal landfill, it can leach into groundwater over time. Furthermore, if this material was part of a hydrogenolysis reaction (removal of benzyl ester), it might be contaminated with Palladium on Carbon (Pd/C). Pd/C mixtures are pyrophoric and must never be combined with flammable organic solvents in a standard waste drum.
Waste Stream Decision Matrix
The following logic flow ensures you select the correct waste stream based on the material's current state.
Figure 1: Decision tree for segregating (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester waste. Note the critical branch for metal catalyst contamination.
Detailed Disposal Protocols
Protocol A: Solid Waste (Excess Reagent or Expired Shelf Life)
Applicability: Pure powder or filter cakes free of heavy metals.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar. Avoid metal cans if the solid is damp with acidic residues.
-
Segregation: Ensure the container is designated for "Solid Organic Debris." Do not mix with sharps or biological waste.
-
Labeling:
-
Primary Constituent: (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester.[1]
-
Hazard Checkbox: Irritant.
-
RCRA Code: "Non-Regulated Organic Solid" (unless mixed with listed solvents).
-
-
Disposal Method: The container must be sealed and transferred to a licensed facility for Rotary Kiln Incineration . This ensures the destruction of the polycyclic aromatic hydrocarbons (PAHs) inherent in the Fmoc group.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors from peptide coupling or esterification reactions.
-
Solvent Identification:
-
Scenario 1 (DCM/Chloroform): Pour into Halogenated Waste carboy.
-
Scenario 2 (DMF/NMP/Methanol): Pour into Non-Halogenated Waste carboy.
-
-
Quenching (Conditional):
-
Warning: If the solution contains unreacted coupling agents (e.g., DIC, EDC), allow them to hydrolyze or quench with a small amount of water/alcohol before sealing the drum to prevent pressure buildup.
-
Do not add strong bases (like 20% piperidine waste) to this specific stream if it can be avoided, as it will cleave the Fmoc group, potentially forming dibenzofulvene polymers that can clog waste lines.
-
-
Labeling: List all solvents (e.g., "Dichloromethane 90%, Fmoc-AA-OBzl 10%").
Spill Management (Immediate Action)
If (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester is spilled in the lab:
-
PPE Upgrade: Don nitrile gloves (minimum 0.11 mm thickness) and safety goggles. If the powder is fine and airborne, use an N95 respirator to prevent inhalation of the aromatic dust.
-
Dry Cleanup (Preferred):
-
Do NOT spray water initially. The benzyl ester is hydrophobic; water will cause the powder to clump and smear, expanding the contamination zone.
-
Cover the spill with an inert absorbent (Vermiculite or chemically treated spill pads).
-
Sweep carefully into a dust pan to minimize aerosolization.
-
-
Surface Decontamination:
-
Disposal of Cleanup Materials: Place all contaminated wipes and gloves into the Solid Organic Waste container (Protocol A).
Regulatory Compliance & Classification
US EPA (RCRA)
-
Classification: This specific compound is not listed on the P-list (acutely toxic) or U-list (toxic).
-
Characteristic Waste: It generally does not exhibit characteristics of Ignitability (D001), Corrosivity (D002), or Reactivity (D003) in its pure solid form.
-
Generator Status: It is classified as Non-Hazardous Chemical Waste under federal guidelines, but state regulations (e.g., California Title 22) may treat it as hazardous due to aquatic toxicity potential. Always default to treating it as hazardous organic waste.
EU CLP / REACH
-
Signal Word: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][6]
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously).[3]
References
-
Sigma-Aldrich. (2024).[3] Safety Data Sheet: Fmoc-Allyl-Gly-OH (Parent Acid Analog). MilliporeSigma.[3]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: Fmoc-L-Allylglycine.[6] National Library of Medicine.
-
US Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Managing Non-Hazardous & Hazardous Waste. EPA.gov.
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
Sources
- 1. (S)-2-FMOC-AMINO-PENT-4-ENOIC ACID BENZYL ESTER | 477578-53-3 [chemicalbook.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc-L-Allylglycine | C20H19NO4 | CID 2734457 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
